molecular formula C13H20N2O5S B049026 NNGH CAS No. 161314-17-6

NNGH

Cat. No.: B049026
CAS No.: 161314-17-6
M. Wt: 316.38 g/mol
InChI Key: JIRXORZYIXSWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NNGH (N-(4-(N-Ethyl-N-methylsulfamoyl)phenyl)-2,2-dimethylhexanamide) is a potent, mechanism-based, and highly selective inhibitor of 17β-Hydroxysteroid Dehydrogenase Type 13 (HSD17B13). This enzyme is predominantly expressed in the liver and has emerged as a critical target in the study of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and other chronic liver conditions. Genetic evidence strongly links HSD17B13 loss-of-function mutations to a reduced risk of progressive liver disease, positioning HSD17B13 as a promising therapeutic target.

Properties

IUPAC Name

N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRXORZYIXSWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161314-17-6
Record name NNGH
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NNGH
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of NNGH in Matrix Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the turnover and remodeling of the extracellular matrix (ECM).[1] Their activity is implicated in a wide array of physiological processes, including wound healing, tissue repair, and development, as well as pathological conditions such as osteoarthritis, cancer progression, and inflammation.[1][2] N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, commonly known as NNGH, is a potent, broad-spectrum, and cell-permeable inhibitor of MMPs.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action by which this compound inhibits MMPs, supported by quantitative data, detailed experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Zinc Chelation and Active Site Interaction

The primary inhibitory mechanism of this compound is the direct chelation of the catalytic zinc ion (Zn²⁺) located within the active site of the MMP enzyme.[1][5] This interaction is mediated by the hydroxamic acid moiety (-CONHOH) of the this compound molecule, which acts as a bidentate ligand, coordinating with the zinc ion and displacing an essential water molecule required for catalysis.[5][6] This effectively renders the enzyme inactive.

Structural studies, particularly the high-resolution X-ray crystal structure of the this compound-MMP-12 complex, have provided detailed insights into this interaction.[1][6] The key molecular interactions are:

  • Zinc Chelation : The hydroxamic acid headgroup of this compound directly binds the catalytic Zn²⁺ ion.[6]

  • S1' Pocket Occupancy : The inhibitor's aromatic group, specifically the phenolic methylether group, inserts into the S1' subsite, a key specificity pocket within the MMP active site.[1][6]

  • Hydrogen Bonding : The stability of the this compound-MMP complex is further enhanced by a network of hydrogen bonds:

    • The protonated oxygen of the hydroxamic acid forms a strong hydrogen bond with the carboxylate group of a conserved glutamate residue (Glu-219 in MMP-12).[6]

    • The sulfonyl oxygen establishes a hydrogen bond with the backbone nitrogen of a leucine residue (Leu-181 in MMP-12).[6]

    • The hydroxamate NH group engages in a significant electrostatic interaction with the carbonyl oxygen of a conserved alanine residue (Ala-182 in MMP-12).[6]

    • In specific MMPs, such as MMP-1, the tertiary amine of this compound has been shown through computational models to interact with an asparagine residue (Asn80).[7][8]

G cluster_MMP MMP Active Site cluster_Interaction Inhibition Mechanism MMP_site S1' Pocket & Key Residues (Glu, Ala, Leu) Zn Catalytic Zn²⁺ H2O Catalytic H₂O Zn->H2O Coordination This compound This compound Inhibitor Hydroxamic_Acid Hydroxamic Acid Group This compound->Hydroxamic_Acid contains Aromatic_Group Aromatic Group This compound->Aromatic_Group contains Blocked Catalysis Blocked Hydroxamic_Acid->Zn Bidentate Chelation (Displaces H₂O) Aromatic_Group->MMP_site Binds S1' Pocket Substrate ECM Substrate Substrate->Zn Normal Catalysis

Diagram 1: Core mechanism of this compound-mediated MMP inhibition.

Quantitative Inhibitory Profile

This compound exhibits potent inhibition across a range of MMPs, with inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) often in the nanomolar to low micromolar range. This broad-spectrum activity makes it a valuable tool for studying the collective roles of MMPs.

Table 1: this compound Inhibition Constants (Ki) for Various MMPs

MMP Target Ki Value Reference
MMP-1 0.17 µM [3]
MMP-3 0.13 µM [3]
MMP-3 0.013 µM [4]
MMP-7 13 µM [3]
MMP-8 9 nM [1][3]
MMP-9 2.6 nM [1][3]
MMP-10 0.1 µM [3]
MMP-12 4.3 nM [1][3]
MMP-13 3.1 nM [1][3]

| MMP-20 | 17 nM |[1][3] |

Table 2: this compound Half-Maximal Inhibitory Concentrations (IC50) for Various MMPs

MMP Target IC50 Value Reference
MMP-2 299.5 nM [9]
MMP-9 ~572 nM* [9]
MMP-10 >205 nM** [9]
MMP-13 >275 nM** [9]

*Value estimated based on a report that a compound with an IC50 of 0.143 µM was 4-fold more potent than this compound.[9] **this compound was used as a reference inhibitor and was surpassed by compounds with the listed IC50 values.[9]

Experimental Characterization

The mechanism and potency of this compound have been elucidated through a combination of enzymatic assays, structural biology, and computational modeling.

A common method to determine the inhibitory activity of compounds like this compound is the fluorogenic MMP inhibition assay.[5] This method measures the cleavage of a quenched fluorescent peptide substrate by the MMP enzyme.

Detailed Protocol: General Fluorogenic MMP Inhibition Assay [5][10]

  • Materials:

    • Purified, active MMP enzyme (e.g., MMP-2, MMP-9).

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

    • Fluorogenic MMP Substrate: e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂.

    • This compound test compound dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor (e.g., Marimastat).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • Reagent Preparation:

      • Dilute the MMP enzyme to the desired working concentration in cold Assay Buffer.

      • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the final working concentration in Assay Buffer.

      • Prepare a serial dilution of this compound and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells, typically ≤1% (v/v).

    • Assay Setup (in a 96-well plate):

      • Add 50 µL of Assay Buffer to "blank" wells.

      • Add 50 µL of the diluted MMP enzyme to "control" and "inhibitor test" wells.

      • Add 25 µL of the serially diluted this compound or positive control to the respective test wells.

      • Add 25 µL of Assay Buffer (containing the equivalent solvent concentration) to the enzyme control wells.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 25 µL of the diluted fluorogenic substrate to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence (e.g., Ex/Em = 325/393 nm) over time (e.g., 30-60 minutes) in kinetic mode.[10]

    • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Determine the percent inhibition for each this compound concentration relative to the enzyme control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G start Start prep 1. Prepare Reagents - Dilute MMP Enzyme - Dilute Substrate - Serially Dilute this compound start->prep setup 2. Assay Plate Setup - Add Buffer, Enzyme, and  this compound to 96-well plate prep->setup incubate 3. Pre-incubate Plate (37°C for 15 min) setup->incubate initiate 4. Initiate Reaction (Add Fluorogenic Substrate) incubate->initiate measure 5. Kinetic Measurement (Read Fluorescence over Time) initiate->measure analyze 6. Data Analysis - Calculate Reaction Rates - Determine % Inhibition - Plot Dose-Response Curve measure->analyze end Calculate IC50 Value analyze->end

Diagram 2: Experimental workflow for determining MMP inhibition (IC50).
  • X-ray Crystallography : As mentioned, X-ray crystallography has been instrumental in defining the precise binding mode of this compound within the MMP-12 active site.[6] This technique provides atomic-level detail of the inhibitor-enzyme complex, confirming the zinc chelation and interactions with key residues.

  • Computational Docking : Molecular docking simulations have been used to model the binding of this compound to other MMPs for which crystal structures with this compound are not available.[7] These studies support the conserved binding mechanism across the MMP family, involving the catalytic zinc and the S1' pocket, and help explain observed differences in potency.[7]

Role in Signaling Pathways and Broader Context

MMPs do not act in isolation; they are key nodes in complex signaling networks. They can process and activate a variety of signaling molecules, including other MMPs, growth factors, and cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11][12] For instance, MMP-3 (stromelysin-1) can activate pro-MMPs and is itself a target of Wnt/β-catenin signaling.[11] By inhibiting MMPs, this compound can modulate these downstream pathways, which explains its observed effects in blocking inflammation and reducing tumor cell invasion in preclinical models.[1]

G Signal Pathological Signal (e.g., Inflammation, Growth Factors) ProMMP Pro-MMP (Inactive Zymogen) Signal->ProMMP Upregulates Transcription ActiveMMP Active MMP ProMMP->ActiveMMP Activation (e.g., by other proteases) ECM Extracellular Matrix (ECM) (e.g., Collagen, Gelatin) ActiveMMP->ECM Cleavage Degradation ECM Degradation ECM->Degradation Response Cellular Response (e.g., Migration, Invasion, Angiogenesis) Degradation->Response This compound This compound This compound->Inhibition

Diagram 3: Point of this compound intervention in an MMP-driven signaling pathway.

The mechanism of action for this compound in MMP inhibition is well-characterized and robust. It functions primarily through high-affinity chelation of the catalytic zinc ion, a mechanism stabilized by specific interactions within the S1' pocket of the enzyme's active site. Its broad-spectrum potency, confirmed by extensive quantitative analysis and structural studies, establishes this compound as a critical reference compound and a powerful research tool for investigating the complex roles of matrix metalloproteinases in health and disease.

References

MNNG (N-methyl-N'-nitro-N-nitrosoguanidine): A Tool for Studying DNA Damage and Repair

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature reveals that "NNGH" is not a recognized acronym for a specific gene or protein with a well-established role in cell biology. It is possible that this is a typographical error or a less common abbreviation.

The most closely related and well-documented term is MNNG , which stands for N-methyl-N'-nitro-N-nitrosoguanidine. MNNG is a potent chemical mutagen and carcinogen that is widely used in laboratory research to induce DNA damage and study the cellular processes of DNA repair, cell cycle control, and carcinogenesis. Given the context of cell biology research, it is highly probable that the query refers to MNNG.

This guide will proceed under the assumption that "this compound" is a misspelling of "MNNG" and will provide a detailed technical overview of MNNG's role in cell biology.

MNNG is a monofunctional DNA alkylating agent that covalently adds alkyl groups, primarily methyl groups, to DNA bases. This action results in the formation of various DNA adducts, with the most common being 7-methylguanine (7-meG) and 3-methyladenine (3-meA). While 7-meG is relatively benign, the formation of O6-methylguanine (O6-meG) is highly mutagenic and carcinogenic.

Role in Cell Biology Research

MNNG is a valuable tool for researchers in cell biology and drug development due to its ability to induce specific types of DNA damage. Its primary applications include:

  • Studying DNA Repair Pathways: MNNG-induced DNA damage activates several DNA repair mechanisms, most notably Base Excision Repair (BER) and Mismatch Repair (MMR). Researchers use MNNG to investigate the function of key proteins involved in these pathways, such as DNA glycosylases (e.g., AAG), AP endonucleases (e.g., APE1), and the MMR protein complex.

  • Investigating Cell Cycle Checkpoints: The presence of DNA damage triggers cell cycle arrest to allow time for repair. MNNG is used to study the signaling pathways that lead to the activation of checkpoint proteins like ATM, ATR, CHK1, and CHK2, which in turn regulate the cell cycle.

  • Inducing Carcinogenesis in Model Organisms: MNNG is a potent carcinogen and is used to induce tumor formation in animal models. This allows for the study of the genetic and molecular changes that drive cancer development and for the testing of potential anti-cancer therapies.

  • Screening for DNA Repair Inhibitors: In drug development, MNNG can be used in cellular assays to screen for compounds that inhibit specific DNA repair pathways. Such inhibitors can be used to sensitize cancer cells to chemotherapy.

Signaling Pathways and Cellular Responses to MNNG-Induced DNA Damage

The cellular response to MNNG is a complex signaling network aimed at repairing the damaged DNA and determining the cell's fate.

MNNG_Signaling_Pathway MNNG MNNG DNA_Damage DNA Alkylation (O6-meG, 7-meG, 3-meA) MNNG->DNA_Damage BER Base Excision Repair (AAG, APE1) DNA_Damage->BER MMR Mismatch Repair (MSH2, MSH6) DNA_Damage->MMR ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_CHK2 CHK1/CHK2 Phosphorylation ATM_ATR->CHK1_CHK2 Cell_Cycle_Arrest Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is severe DNA_Repair Successful DNA Repair Cell_Cycle_Arrest->DNA_Repair Survival Cell Survival DNA_Repair->Survival

Caption: MNNG-induced DNA damage response pathway.

Quantitative Data on MNNG-Induced Cellular Effects

The following table summarizes key quantitative data related to the effects of MNNG on cells.

ParameterValueCell TypeReference
IC50 (50% inhibitory concentration) 1-10 µMVaries (e.g., HeLa, A549)
Typical concentration for DNA damage induction 0.1-5 µMVarious mammalian cell lines
Time for maximal O6-meG adduct formation 1-2 hoursCHO cells
Half-life of O6-meG in DNA (in repair-proficient cells) 8-12 hoursHuman fibroblasts

Experimental Protocols

MNNG Treatment for DNA Damage Induction

This protocol describes the general procedure for treating cultured mammalian cells with MNNG to induce DNA damage.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • MNNG (N-methyl-N'-nitro-N-nitrosoguanidine)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Sterile, disposable labware

Procedure:

  • Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • MNNG Stock Solution Preparation: Prepare a high-concentration stock solution of MNNG (e.g., 10 mM) in DMSO. Store at -20°C in small aliquots, protected from light.

  • Working Solution Preparation: On the day of the experiment, dilute the MNNG stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Cell Treatment: Remove the culture medium from the cells and wash once with sterile PBS. Add the MNNG-containing medium to the cells.

  • Incubation: Incubate the cells with MNNG for a specific period (e.g., 1 hour) at 37°C.

  • MNNG Removal: After the incubation period, remove the MNNG-containing medium and wash the cells twice with warm PBS to remove any residual MNNG.

  • Post-incubation: Add fresh, complete culture medium to the cells and return them to the incubator for the desired post-treatment time (e.g., 0, 2, 6, 12, 24 hours) before downstream analysis.

Caption: Experimental workflow for MNNG treatment of cells.

Comet Assay to Detect DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.

Materials:

  • MNNG-treated and control cells

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (high salt, detergent)

  • Alkaline electrophoresis buffer

  • DNA staining dye (e.g., SYBR Green, propidium iodide)

  • Microscope slides

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Harvesting: Harvest MNNG-treated and control cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.

  • Cell Embedding: Mix the cell suspension with 0.5% LMA (at 37°C) and quickly pipette onto the NMA-coated slide. Cover with a coverslip and place on ice to solidify.

  • Cell Lysis: Remove the coverslip and immerse the slides in lysis solution overnight at 4°C. This removes cell membranes and proteins, leaving behind the nucleoid.

  • DNA Unwinding: Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (typically 25V) for 20-30 minutes. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage. Quantify the DNA damage using specialized image analysis software.

Caption: Workflow for the comet assay.

Western Blotting for DNA Damage Response Proteins

Western blotting can be used to detect the activation (e.g., phosphorylation) of key proteins in the DNA damage response pathway.

Materials:

  • MNNG-treated and control cell lysates

  • Protein lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-CHK2, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse MNNG-treated and control cells in protein lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ATM) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity corresponds to the protein level.

Caption: Western blotting experimental workflow.

The Influence of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid (NNGH) on Extracellular Matrix Remodeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a dynamic and intricate network of macromolecules that provides structural and biochemical support to surrounding cells. Its constant remodeling, a balance between synthesis and degradation of its components, is crucial for tissue homeostasis, development, and repair. Dysregulation of ECM remodeling is a hallmark of various pathological conditions, including fibrosis and cancer. A key family of enzymes involved in ECM degradation is the matrix metalloproteinases (MMPs).

N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, commonly known as NNGH, is a potent, broad-spectrum inhibitor of MMPs. Its ability to interfere with the enzymatic activity of these key ECM-degrading enzymes makes it a valuable tool for studying the processes of ECM remodeling and a potential therapeutic agent for diseases characterized by excessive matrix degradation or pathological remodeling. This technical guide provides an in-depth overview of the effects of this compound on ECM remodeling, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against a range of MMPs. The following table summarizes the reported inhibitory constants (Ki) of this compound for various MMPs, providing a quantitative measure of its efficacy and spectrum of activity.

MMP TargetInhibitory Constant (Ki)
MMP-1 (Collagenase-1)0.17 µM
MMP-3 (Stromelysin-1)0.13 µM
MMP-7 (Matrilysin)13 µM
MMP-8 (Collagenase-2)9 nM
MMP-9 (Gelatinase B)2.6 nM
MMP-10 (Stromelysin-2)0.1 µM
MMP-12 (Macrophage Elastase)4.3 nM
MMP-13 (Collagenase-3)3.1 nM
MMP-20 (Enamelysin)17 nM

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effect of this compound on ECM remodeling.

In Vitro MMP Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory potency of this compound against a specific MMP in a purified system.

Materials:

  • Recombinant active human MMP of interest

  • Fluorogenic MMP substrate

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the diluted this compound solutions. Include a control well with assay buffer and solvent only (no inhibitor).

  • Add the recombinant MMP to each well, except for a substrate control well.

  • Incubate the plate at 37°C for 30 minutes to allow for inhibitor-enzyme binding.

  • Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific substrate at 37°C.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of MMP inhibition versus the logarithm of the this compound concentration to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique allows for the detection of MMP-2 and MMP-9 activity in biological samples such as conditioned cell culture media.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gel solution containing 1 mg/mL gelatin

  • Sample buffer (non-reducing)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100)

  • Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

  • Destaining solution (e.g., 40% methanol, 10% acetic acid)

Procedure:

  • Prepare cell culture conditioned media by incubating cells in serum-free media for 24-48 hours. Treat cells with or without this compound.

  • Concentrate the conditioned media if necessary.

  • Mix the samples with non-reducing sample buffer. Do not heat the samples.

  • Load the samples onto a polyacrylamide gel containing gelatin.

  • Run the electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS.

  • Incubate the gel in the incubation buffer at 37°C for 16-24 hours.

  • Stain the gel with Coomassie Brilliant Blue R-250 for 1-2 hours.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.

Western Blotting for ECM Proteins and Signaling Molecules

This protocol is for the detection and semi-quantification of specific ECM proteins (e.g., Collagen I, Fibronectin) and key signaling proteins (e.g., phosphorylated SMADs, β-catenin) in cell lysates or tissue extracts.

Materials:

  • SDS-PAGE and electrotransfer equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies specific to the target proteins

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from cells or tissues treated with or without this compound.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantification of Collagen Deposition (Sircol Assay)

This assay quantifies the total soluble collagen content in cell culture supernatants or tissue homogenates.

Materials:

  • Sircol™ Soluble Collagen Assay Kit (or equivalent)

  • Acid-pepsin extraction reagents (for insoluble collagen)

  • Microplate reader

Procedure:

  • Culture cells (e.g., fibroblasts) with or without this compound for a specified period.

  • Collect the cell culture medium (for soluble collagen) or lyse the cell layer and extract insoluble collagen using an acid-pepsin digestion.

  • Follow the manufacturer's instructions for the Sircol assay. Briefly, this involves precipitating the collagen with the Sirius red dye, centrifuging to pellet the collagen-dye complex, and then dissolving the complex in an alkali reagent.

  • Measure the absorbance of the resulting solution at 555 nm.

  • Calculate the collagen concentration based on a standard curve generated with known concentrations of collagen.

Signaling Pathways in ECM Remodeling and Potential this compound Intervention

The remodeling of the extracellular matrix is tightly regulated by complex signaling pathways. This compound, through its inhibition of MMPs, can indirectly influence these pathways.

Transforming Growth Factor-β (TGF-β) Signaling Pathway

The TGF-β signaling pathway is a master regulator of fibrosis and ECM deposition. Upon ligand binding, TGF-β receptors phosphorylate SMAD proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those encoding for collagens and other ECM components. MMPs can modulate TGF-β activity by cleaving latent TGF-β complexes, thereby releasing the active cytokine.

By inhibiting MMPs, this compound can potentially reduce the activation of latent TGF-β, leading to a downstream decrease in SMAD phosphorylation and a subsequent reduction in the expression of profibrotic genes.

TGFB_Signaling TGFB Latent TGF-β Active_TGFB Active TGF-β TGFB->Active_TGFB Activation TGFBR TGF-β Receptor Active_TGFB->TGFBR Binds pSMAD p-SMAD2/3 TGFBR->pSMAD Phosphorylates Complex p-SMAD2/3-SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Expression ECM Gene Expression (e.g., Collagen) Complex->Gene_Expression Translocates & Activates Nucleus Nucleus MMPs MMPs MMPs->TGFB This compound This compound This compound->MMPs Inhibits

TGF-β signaling pathway and this compound's potential point of intervention.
Wnt/β-catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a crucial role in development and tissue homeostasis, and its dysregulation is implicated in fibrotic diseases. In the absence of Wnt ligands, β-catenin is targeted for degradation. Upon Wnt binding to its receptors, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and matrix production. MMP-3, a direct target of this compound, has been identified as a downstream target and a necessary contributor to the Wnt/β-catenin signaling pathway.

By inhibiting MMP-3, this compound may disrupt a positive feedback loop in the Wnt/β-catenin pathway, leading to reduced nuclear translocation of β-catenin and decreased expression of its target genes, which include profibrotic factors.

Wnt_Signaling Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Binds Dsh Dishevelled Receptor->Dsh Activates GSK3B GSK3β Dsh->GSK3B Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) GSK3B->Beta_Catenin_cyto Phosphorylates for Degradation Degradation Degradation Beta_Catenin_cyto->Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (e.g., MMP-3, c-Myc) TCF_LEF->Target_Genes Activates MMP3 MMP-3 Target_Genes->MMP3 This compound This compound This compound->MMP3 Inhibits

NNGH in Oncology: A Technical Guide to its Targets and Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitroso-N-(2-hydroxyethyl)glycine (NNGH) is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[1] Dysregulation of MMP activity is a hallmark of cancer, contributing significantly to tumor growth, invasion, and metastasis.[2] This technical guide provides a comprehensive overview of the known targets of this compound in cancer cells, focusing on its interaction with specific MMPs and the subsequent impact on key signaling pathways. Detailed experimental protocols for assessing the effects of this compound are also provided to facilitate further research and drug development efforts.

Quantitative Data on this compound Inhibition of Matrix Metalloproteinases

This compound exhibits potent inhibitory activity against a range of MMPs implicated in cancer progression. The following table summarizes the reported inhibition constants (Ki) of this compound for specific MMPs. This data is crucial for understanding the inhibitor's potency and selectivity.

Target MMPInhibition Constant (Ki) (nM)Reference
MMP-8 (Neutrophil Collagenase)9[3]
MMP-9 (Gelatinase B)2.6[3]
MMP-12 (Macrophage Elastase)4.3[3]
MMP-13 (Collagenase 3)3.1[3]
MMP-20 (Enamelysin)17[3]

Signaling Pathways Modulated by this compound Targets in Cancer Cells

The anti-cancer potential of this compound stems from its ability to inhibit MMPs that are key regulators of various signaling pathways controlling cell proliferation, survival, migration, and invasion. By blocking the activity of these enzymes, this compound can disrupt the intricate signaling networks that drive tumorigenesis.

The Role of MMP-3 and its Downstream Signaling

This compound is a known inhibitor of MMP-3 (stromelysin-1).[4] MMP-3 has been shown to be a direct transcriptional target and a necessary contributor to the Wnt/β-catenin signaling pathway.[4] In some contexts, MMP-3 can also act as a regulator of Wnt signaling by inactivating the noncanonical Wnt ligand Wnt5b, thereby promoting canonical β-catenin signaling and potentially expanding the cancer stem cell pool.[5][6]

MMP3_Wnt_Signaling cluster_this compound cluster_Cell This compound This compound MMP3 MMP-3 This compound->MMP3 Inhibition Wnt5b Wnt5b (non-canonical) MMP3->Wnt5b Inactivation Frizzled Frizzled Receptor Wnt5b->Frizzled Inhibition beta_catenin β-catenin Frizzled->beta_catenin Stabilization TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription Proliferation_Invasion Cell Proliferation & Invasion Target_Genes->Proliferation_Invasion

Caption: this compound inhibits MMP-3, which can modulate Wnt/β-catenin signaling.
Impact on MMP-9 Mediated Signaling Cascades

MMP-9 is a key enzyme in ECM degradation and is strongly associated with cancer cell invasion and angiogenesis.[7] Its expression and activity are regulated by multiple signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways.[7][8] By inhibiting MMP-9, this compound can indirectly suppress these pro-tumorigenic signaling cascades.

MMP9_Signaling cluster_Extracellular cluster_Cell cluster_this compound Growth_Factors Growth Factors (e.g., EGF, HGF) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK NFkB NF-κB ERK->NFkB Akt Akt PI3K->Akt Akt->NFkB MMP9_gene MMP-9 Gene NFkB->MMP9_gene Transcription MMP9 MMP-9 MMP9_gene->MMP9 Expression Invasion_Angiogenesis Invasion & Angiogenesis MMP9->Invasion_Angiogenesis NNGH_node This compound NNGH_node->MMP9 Inhibition

Caption: Inhibition of MMP-9 by this compound can disrupt multiple pro-tumorigenic signaling pathways.
Modulation of MMP-13 and Associated Pathways

MMP-13 is overexpressed in various cancers and plays a crucial role in tumor invasion and metastasis.[4][9] Its expression is regulated by several signaling pathways, including TGF-β, MAPK/ERK, and NF-κB.[9] Inhibition of MMP-13 by this compound can therefore interfere with these signaling networks, leading to reduced cancer cell motility and invasiveness.

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the effects of this compound on cancer cells.

MMP Inhibition Assay (Fluorogenic)

This protocol outlines a general procedure for determining the inhibitory activity of this compound against a specific MMP using a fluorogenic substrate.

Materials:

  • Purified, active MMP enzyme (e.g., MMP-9, MMP-13)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Marimastat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the MMP enzyme to the desired concentration in cold Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the working concentration in Assay Buffer.

    • Prepare a serial dilution of this compound and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells.

  • Assay Setup:

    • In a 96-well plate, add Assay Buffer to blank wells.

    • Add the diluted MMP enzyme to the control and inhibitor test wells.

    • Add the serially diluted this compound or positive control to the respective wells.

    • Add Assay Buffer (with solvent) to the enzyme control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at appropriate excitation/emission wavelengths every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MMP_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup & Execution cluster_Analysis Data Analysis Reagents Prepare Reagents: MMP Enzyme, Substrate, This compound dilutions Plate_Setup Set up 96-well plate: Blanks, Controls, this compound Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Read_Plate Kinetic Reading in Plate Reader Add_Substrate->Read_Plate Data_Processing Calculate Reaction Rates & % Inhibition Read_Plate->Data_Processing IC50 Determine IC50 Value Data_Processing->IC50 Invasion_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Setup & Incubation cluster_Analysis Staining & Quantification Coat_Insert Coat Transwell Insert with Matrigel Setup_Chamber Assemble Boyden Chamber: Cells in upper, chemoattractant in lower Coat_Insert->Setup_Chamber Prepare_Cells Prepare Cell Suspension (with/without this compound) Prepare_Cells->Setup_Chamber Incubate Incubate for 24-48 hours Setup_Chamber->Incubate Remove_Noninvaders Remove Non-invading Cells Incubate->Remove_Noninvaders Stain_Invaders Fix and Stain Invading Cells Remove_Noninvaders->Stain_Invaders Count_Cells Count Invaded Cells (Microscopy) Stain_Invaders->Count_Cells Analyze_Data Compare Treated vs. Control Count_Cells->Analyze_Data

References

The Enigmatic NNGH: A Tale of Two Inhibitors in Basic Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of biomedical research, the acronym "NNGH" presents a unique case of ambiguity, referring to two distinct and vital classes of inhibitors: Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME), a cornerstone tool for studying nitric oxide synthase (NOS) pathways, and a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs). This technical guide provides an in-depth exploration of the basic research applications of both inhibitors, tailored for researchers, scientists, and drug development professionals.

Part 1: Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME) - The Nitric Oxide Synthase Inhibitor

Nω-Nitro-L-arginine methyl ester hydrochloride, commonly abbreviated as L-NAME, is a synthetic analog of L-arginine. It acts as a competitive and non-specific inhibitor of all three isoforms of nitric oxide synthase (NOS): endothelial (eNOS), neuronal (nNOS), and inducible (iNOS).[1][2] Its ability to decrease the production of nitric oxide (NO), a critical signaling molecule, has made it an indispensable tool in cardiovascular and neuroscience research.[3][4][5][6][7]

Quantitative Inhibition Data

The inhibitory activity of L-NAME is crucial for designing and interpreting experiments. The following table summarizes key quantitative data on its efficacy.

ParameterValueSpecies/SystemReference
IC50 (eNOS) 500 nMRat Aortic Rings[8]
IC50 (Acetylcholine-induced relaxation) 400 nMRat Aortic Rings[8]
Kd (bovine brain cNOS) 15 nMBovine Brain[9]
Ki (mouse macrophage iNOS) 4.4 µMMouse Macrophage[9]
Experimental Protocols

Detailed methodologies are paramount for reproducible research. Below are representative protocols for the use of L-NAME in basic research.

1. In Vitro Inhibition of Nitric Oxide Synthase in Aortic Rings:

  • Objective: To assess the inhibitory effect of L-NAME on endothelium-dependent vasodilation.

  • Protocol:

    • Isolate thoracic aortic rings from a model organism (e.g., rat).

    • Mount the aortic rings in an organ bath containing a physiological salt solution, bubbled with 95% O2 and 5% CO2 at 37°C.

    • Pre-contract the rings with an appropriate vasoconstrictor (e.g., phenylephrine).

    • Induce endothelium-dependent relaxation with an agonist such as acetylcholine.

    • To test the effect of L-NAME, pre-incubate the aortic rings with varying concentrations of L-NAME for a defined period (e.g., 30 minutes) before adding the vasoconstrictor and acetylcholine.

    • Measure the isometric tension of the rings to quantify the degree of relaxation and calculate the IC50 value for L-NAME.[8]

2. In Vivo Induction of Hypertension in Rodents:

  • Objective: To study the role of NO in blood pressure regulation by inducing hypertension with L-NAME.

  • Protocol:

    • Administer L-NAME to rodents (e.g., rats, mice) through drinking water (e.g., 0.5 g/L) or via intraperitoneal or intravascular injection.[1]

    • Monitor systolic blood pressure and heart rate regularly using a non-invasive tail-cuff method or via telemetry.

    • The duration of L-NAME administration can vary from days to several weeks to induce a sustained hypertensive state.

    • At the end of the experiment, tissues can be collected for further analysis, such as histological examination or measurement of biochemical markers.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by L-NAME is essential for a comprehensive understanding.

L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_NAME L-NAME (this compound) L_NAME->NOS Inhibits sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP Vasodilation Vasodilation cGMP->Vasodilation Leads to Start Start: Rodent Model L_NAME_Admin L-NAME Administration (e.g., drinking water) Start->L_NAME_Admin BP_Monitoring Blood Pressure & Heart Rate Monitoring L_NAME_Admin->BP_Monitoring Tissue_Collection Tissue Collection (e.g., heart, aorta) BP_Monitoring->Tissue_Collection At study endpoint Analysis Downstream Analysis (Histology, Biochemistry) Tissue_Collection->Analysis End End Analysis->End Pro_MMPs Pro-MMPs (Inactive) Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activators Activators (e.g., other proteases) Activators->Pro_MMPs Activate ECM Extracellular Matrix (ECM) Active_MMPs->ECM Degrades This compound This compound This compound->Active_MMPs Inhibits Degradation ECM Degradation Cell_Migration Cell Migration & Invasion Degradation->Cell_Migration Promotes Start Start: Cell Culture Cell_Seeding Seed cells in Boyden Chamber (Upper) Start->Cell_Seeding Treatment Add this compound to Upper Chamber Cell_Seeding->Treatment Chemoattractant Add Chemoattractant to Lower Chamber Cell_Seeding->Chemoattractant Incubation Incubate Treatment->Incubation Chemoattractant->Incubation Staining Fix and Stain Migrated Cells Incubation->Staining Quantification Quantify Migration Staining->Quantification End End Quantification->End

References

An In-depth Technical Guide to the Chemical Properties of N-Nitroso Compounds, with a focus on N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of the chemical properties, mechanisms of action, and experimental protocols related to N-nitroso compounds (NOCs). Given the ambiguity of the term "NNGH," this document focuses on the well-characterized and highly relevant N-nitroso compound, N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen widely used in research. The principles and methodologies discussed are broadly applicable to the class of N-nitroso compounds.

Core Chemical Properties of N-Nitroso Compounds

N-nitroso compounds are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom.[1] This functional group is central to their chemical reactivity and biological activity. They are broadly classified into nitrosamines and nitrosamides.[1]

Quantitative Data for MNNG and Representative N-Nitroso Compounds

The following tables summarize key quantitative data for MNNG and other common N-nitroso compounds. This information is critical for handling, experimental design, and understanding the compound's behavior.

Table 1: Physicochemical Properties of MNNG (CAS: 70-25-7) [2][3][4][5]

PropertyValue
Molecular FormulaC₂H₅N₅O₃
Molecular Weight147.09 g/mol
AppearanceYellow crystalline solid[2][3]
Melting Point118-123.5 °C (with decomposition)[3][5]
Water SolubilityReacts violently; slowly hydrolyzed[3][6]
Solubility in Organic SolventsSoluble in polar organic solvents like DMSO[7][8]
pKa3.09 ± 0.50 (Predicted)[4]
Log Kₒw-0.92[5]
Vapor Pressure0.00012 mm Hg at 25°C[5]

Table 2: Comparative Properties of Other N-Nitroso Compounds [8][9]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
N-Nitrosodimethylamine (NDMA)62-75-9C₂H₆N₂O74.08Yellow liquid
N-Nitrosodiethylamine (NDEA)55-18-5C₄H₁₀N₂O102.14Yellow liquid
N-Nitrosodi-n-propylamine (NDPA)621-64-7C₆H₁₄N₂O130.19Yellow liquid
N-Nitrosomorpholine (NMOR)59-89-2C₄H₈N₂O₂116.12Yellow solid

Mechanism of Action: DNA Alkylation and Carcinogenesis

The carcinogenicity of N-nitroso compounds stems from their ability to act as potent electrophilic alkylating agents that modify DNA.[10] This process, known as DNA alkylation, can lead to mutations and the initiation of cancer if the DNA damage is not repaired.[1]

Metabolic Activation and Formation of Reactive Intermediates

Nitrosamines require metabolic activation, typically by cytochrome P450 enzymes in the liver, to become reactive.[1][10] In contrast, nitrosamides like MNNG can decompose spontaneously under physiological conditions to form these reactive species.[10]

The activation of MNNG leads to the formation of a methyldiazonium ion, a highly reactive electrophile. This ion readily transfers a methyl group to nucleophilic sites on DNA bases.

DNA Adduct Formation

The primary mechanism of MNNG-induced mutagenesis is the alkylation of DNA bases, particularly at the O⁶ position of guanine (forming O⁶-methylguanine) and the O⁴ position of thymine.[3][11] O⁶-methylguanine is a major pro-mutagenic lesion because it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[11] While N⁷-methylguanine is the most abundant adduct formed by MNNG, it is generally not considered as mutagenic.[11]

Signaling Pathway for MNNG-Induced DNA Damage and Cell Response

The cellular response to MNNG-induced DNA damage is a complex process involving DNA repair mechanisms, cell cycle checkpoints, and potentially apoptosis. The Mismatch Repair (MMR) system can recognize O⁶-methylguanine:thymine mispairs, which can trigger cell cycle arrest and apoptosis if the damage is extensive.[12] The cell may also employ direct repair mechanisms, such as O⁶-methylguanine-DNA methyltransferase (MGMT), to remove the methyl group from guanine and restore the DNA's integrity.[11][12]

Below is a diagram illustrating the general pathway of MNNG's action.

MNNG_Mechanism MNNG MNNG (N-Methyl-N'-nitro-N-nitrosoguanidine) Activation Spontaneous Decomposition (Physiological Conditions) MNNG->Activation Reactive_Intermediate Methyldiazonium Ion (CH3N2+) Activation->Reactive_Intermediate DNA Cellular DNA Reactive_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-methylguanine) DNA->DNA_Adducts Replication DNA Replication DNA_Adducts->Replication Cellular_Response Cellular Response DNA_Adducts->Cellular_Response Mutation G:C to A:T Transition Mutation Replication->Mutation Repair DNA Repair (e.g., MGMT) Cellular_Response->Repair Apoptosis Apoptosis or Cell Cycle Arrest Cellular_Response->Apoptosis Repair->DNA Damage Reversal

Mechanism of MNNG-induced DNA alkylation and cellular response.

Experimental Protocols

Detailed and standardized protocols are essential for the safe and effective use of N-nitroso compounds in research.

Synthesis of N-Nitroso Compounds

A common method for the synthesis of N-nitrosamines is the nitrosation of secondary amines using a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite and a strong acid) or tert-butyl nitrite (TBN).[13][14][15]

Protocol: Synthesis of an N-Nitrosamine using tert-Butyl Nitrite (TBN) [14]

  • Materials: Secondary amine, tert-butyl nitrite (TBN), reaction vessel.

  • Procedure: a. To a reaction vessel containing the secondary amine, add TBN dropwise at room temperature under solvent-free conditions. b. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). c. Upon completion, the excess TBN and volatile byproducts can be removed under reduced pressure. d. The resulting N-nitrosamine product can be purified by column chromatography if necessary.

  • Safety Precautions: This synthesis should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves and safety glasses, is mandatory. N-nitroso compounds are potent carcinogens and should be handled with extreme care.

Analytical Detection of N-Nitroso Compounds

Various analytical techniques are employed for the detection and quantification of N-nitroso compounds, with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common due to their high sensitivity and selectivity.[16][17] High-Resolution Mass Spectrometry (HRMS) is particularly valuable for differentiating nitrosamines from other compounds with similar masses.[17]

Protocol: General Workflow for LC-HRMS Analysis of N-Nitroso Compounds [17]

  • Sample Preparation: a. Extract the N-nitroso compounds from the sample matrix using a suitable solvent (e.g., methanol, dichloromethane). b. Concentrate the extract to a known volume. c. Filter the extract to remove any particulate matter.

  • Chromatographic Separation: a. Inject the prepared sample into an LC system equipped with a suitable column (e.g., C18 reverse-phase). b. Use a mobile phase gradient (e.g., water and acetonitrile with a small percentage of formic acid) to separate the analytes.

  • Mass Spectrometric Detection: a. The eluent from the LC column is introduced into the HRMS instrument. b. Operate the mass spectrometer in a positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the target N-nitroso compounds with high mass accuracy.

  • Data Analysis: a. Identify and quantify the N-nitroso compounds by comparing the retention times and mass spectra to those of certified reference standards.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Filtration Filtration Concentration->Filtration LC Liquid Chromatography (Separation) Filtration->LC HRMS High-Resolution Mass Spectrometry (Detection) LC->HRMS Data_Acquisition Data Acquisition HRMS->Data_Acquisition Analysis Identification & Quantification Data_Acquisition->Analysis

General workflow for the analysis of N-nitroso compounds by LC-HRMS.

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used biological assay to assess the mutagenic potential of chemical compounds.[18][19] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium. The test measures the ability of a chemical to cause mutations that revert the bacteria to a histidine-synthesizing phenotype, allowing them to grow on a histidine-free medium.

Protocol: Ames Test (Plate Incorporation Method) [18][20]

  • Strain Preparation: Grow the appropriate Salmonella typhimurium tester strain (e.g., TA98 or TA100) overnight in a nutrient broth.

  • Test Mixture Preparation: a. In a sterile tube, combine the tester strain, the test compound (at various concentrations), and, if necessary, a liver extract (S9 fraction) for metabolic activation.[20] b. A small amount of histidine is added to allow for a few cell divisions, which is necessary for the mutation to be expressed.[18]

  • Plating: a. Add molten top agar to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate (lacking histidine). b. Distribute the top agar evenly.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates that the test compound is mutagenic.

Safety and Handling

N-nitroso compounds, including MNNG, are classified as probable human carcinogens and potent mutagens.[2][6] Therefore, they must be handled with extreme caution in a controlled laboratory setting.

  • Engineering Controls: All work with N-nitroso compounds should be conducted in a certified chemical fume hood.[21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[21]

  • Storage: MNNG is unstable and may decompose, especially when exposed to heat, light, or moisture. It should be stored at low temperatures (2-8°C or frozen) in a tightly sealed container.[4][6][21]

  • Disposal: All waste contaminated with N-nitroso compounds must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

This guide provides a foundational understanding of the chemical properties and biological activities of N-nitroso compounds, with MNNG as a key example. Researchers should always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to all institutional safety protocols.

References

Methodological & Application

NNGH Experimental Protocol for Cell Culture: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing NNGH, a broad-spectrum matrix metalloproteinase (MMP) inhibitor, in cell culture experiments. This compound is a valuable tool for investigating the role of MMPs in various cellular processes, including signaling, migration, and invasion, which are critical in fields like cancer biology and tissue remodeling.

Introduction

This compound, or N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, is a potent, cell-permeable inhibitor of several matrix metalloproteinases.[1] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components.[1] Their activity is crucial in physiological processes like development and wound healing, as well as in pathological conditions such as tumor progression and metastasis.[1][2] this compound's ability to inhibit MMPs makes it a key compound for studying the intricate roles of these enzymes in cell biology.

Mechanism of Action

This compound functions by chelating the catalytic zinc ion in the active site of MMPs through its hydroxamic acid group.[1] This interaction reversibly inhibits the enzymatic activity of MMPs, thereby preventing the breakdown of the ECM and the release of signaling molecules. Notably, MMP-3 (stromelysin-1), a target of this compound, is a key component of the Wnt/β-catenin signaling pathway, highlighting the potential of this compound to modulate this critical cellular cascade.[2]

Quantitative Data

The inhibitory activity of this compound against various MMPs has been characterized, with the following inhibition constants (Ki):

MMP TargetInhibition Constant (Ki)
MMP-89 nM
MMP-92.6 nM
MMP-124.3 nM
MMP-133.1 nM
MMP-2017 nM

Data sourced from APExBIO.[1]

Signaling Pathway

The following diagram illustrates the role of MMP-3 in the Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

NNGH_Wnt_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Wnt->LRP56 Dvl Dishevelled (Dvl) Frizzled->Dvl GSK3b GSK-3β Dvl->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates APC APC Axin Axin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds MMP3_Gene MMP-3 Gene TCF_LEF->MMP3_Gene Activates Transcription MMP3_Protein MMP-3 Protein MMP3_Gene->MMP3_Protein Translation MMP3_Protein->Frizzled Cleaves (Modulates Signaling) This compound This compound This compound->MMP3_Protein Inhibits

Caption: this compound inhibits MMP-3, a transcriptional target of the Wnt/β-catenin pathway.

Experimental Protocols

The following are detailed protocols for common cell culture experiments incorporating this compound.

General Cell Culture and this compound Treatment Workflow

This diagram outlines a general workflow for treating cultured cells with this compound and subsequent analysis.

NNGH_Experimental_Workflow Start Start Cell_Seeding Seed cells in appropriate culture vessel Start->Cell_Seeding Incubation_Adherence Incubate for adherence and growth (24-48h) Cell_Seeding->Incubation_Adherence NNGH_Treatment Treat cells with this compound at desired concentrations Incubation_Adherence->NNGH_Treatment Incubation_Treatment Incubate for specified duration NNGH_Treatment->Incubation_Treatment Analysis Perform desired analysis Incubation_Treatment->Analysis Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Analysis->Viability_Assay Migration_Assay Cell Migration/Invasion Assay Analysis->Migration_Assay Protein_Analysis Protein Analysis (e.g., Western Blot) Analysis->Protein_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR) Analysis->Gene_Expression End End Viability_Assay->End Migration_Assay->End Protein_Analysis->End Gene_Expression->End

Caption: General workflow for this compound treatment and subsequent cellular analysis.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for solubilization)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis for MMP Inhibition

This protocol assesses the effect of this compound on protein expression or signaling pathways.

Materials:

  • Cells of interest

  • 6-well tissue culture plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[4] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[4]

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

Protocol 3: In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol evaluates the effect of this compound on cell migration.

Materials:

  • Cells of interest

  • 24-well tissue culture plates

  • This compound stock solution

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Create a Monolayer: Seed cells in a 24-well plate and grow until they form a confluent monolayer.

  • Create the "Scratch": Use a sterile 200 µL pipette tip to create a linear scratch in the monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Add fresh culture medium containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).

  • Data Analysis: Measure the width of the scratch at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial scratch area.

Protocol 4: Reactive Oxygen Species (ROS) Detection

This protocol measures the effect of this compound on intracellular ROS levels.

Materials:

  • Cells of interest

  • 96-well black, clear-bottom plates

  • This compound stock solution

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • This compound Pre-treatment: Treat cells with this compound for the desired duration.

  • DCFH-DA Loading: Remove the medium and wash the cells with HBSS. Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.[7]

  • Induce Oxidative Stress (Optional): After removing the DCFH-DA solution, you can add a known ROS inducer (e.g., H2O2) along with this compound to see if this compound can prevent ROS generation.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[7]

  • Data Analysis: Quantify the change in fluorescence relative to the control group.

Conclusion

This compound is a versatile and potent MMP inhibitor suitable for a wide range of cell culture applications. The protocols provided here serve as a foundation for investigating the multifaceted roles of MMPs in cellular behavior. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions to achieve robust and reproducible results.

References

Application Notes and Protocols for NNGH in Mouse Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. The activation of glial cells, particularly microglia and astrocytes, leads to the production of pro-inflammatory cytokines, chemokines, and reactive oxygen species, contributing to neuronal damage. NNGH (N-nicotinoyl-N'-[4-hydroxybenzyl]hydrazine) is a small molecule inhibitor with potential anti-inflammatory properties. While direct studies of this compound in neuroinflammation models are emerging, its mechanism of action is hypothesized to involve the inhibition of key inflammatory signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and the NLRP3 inflammasome.

These application notes provide detailed protocols for utilizing this compound in two standard mouse models of neuroinflammation: Lipopolysaccharide (LPS)-induced acute neuroinflammation and Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.

Mechanism of Action: Potential Signaling Pathways

This compound is proposed to exert its anti-neuroinflammatory effects by targeting upstream signaling cascades that regulate the production of inflammatory mediators. Two primary potential pathways are the p38 MAPK and NLRP3 inflammasome pathways.

p38_MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm TLR4 TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK LPS LPS LPS->TLR4 This compound This compound This compound->p38_MAPK Inhibition NF_kB NF-κB p38_MAPK->NF_kB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokines

Caption: Proposed inhibition of the p38 MAPK pathway by this compound.

NLRP3_Inflammasome_Pathway cluster_0 Cytoplasm cluster_1 Priming (Signal 1) cluster_2 Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB pro_IL1B pro-IL-1β NF_kB->pro_IL1B NLRP3_gene NLRP3 gene NF_kB->NLRP3_gene IL1B IL-1β pro_IL1B->IL1B ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ efflux P2X7R->K_efflux NLRP3_complex NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) K_efflux->NLRP3_complex Caspase1 Active Caspase-1 NLRP3_complex->Caspase1 This compound This compound This compound->NLRP3_complex Inhibition

Caption: Proposed inhibition of the NLRP3 inflammasome by this compound.

Experimental Protocols

Model 1: Lipopolysaccharide (LPS)-Induced Acute Neuroinflammation

This model is used to study the acute inflammatory response in the brain.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Tissue collection tools

Experimental Workflow:

LPS_Workflow acclimatization Acclimatization (1 week) grouping Randomly assign to groups: 1. Vehicle + Saline 2. Vehicle + LPS 3. This compound + LPS acclimatization->grouping treatment This compound or Vehicle administration (e.g., intraperitoneal injection) grouping->treatment induction LPS or Saline administration (e.g., 1 hour post-treatment) treatment->induction monitoring Monitor for clinical signs (e.g., sickness behavior) induction->monitoring euthanasia Euthanasia and tissue collection (e.g., 24 hours post-LPS) monitoring->euthanasia analysis Analysis: - Cytokine levels (ELISA) - Microglial activation (IHC) - Gene expression (qPCR) euthanasia->analysis

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Protocol:

  • Animal Acclimatization: House C57BL/6 mice under standard conditions for at least one week before the experiment.

  • Grouping: Randomly divide mice into experimental groups (n=8-10 per group):

    • Group 1: Vehicle control + Saline

    • Group 2: Vehicle control + LPS

    • Group 3: this compound + LPS

  • This compound Administration (Proposed):

    • Dissolve this compound in a suitable vehicle (e.g., 10% DMSO in sterile saline).

    • Administer this compound via intraperitoneal (i.p.) injection at a proposed dose of 10-50 mg/kg. The optimal dose should be determined in preliminary dose-response studies. Administer the vehicle to the control groups.

  • Induction of Neuroinflammation:

    • One hour after this compound or vehicle administration, inject LPS (0.5-1 mg/kg, i.p.) to induce systemic inflammation leading to neuroinflammation.[1] Inject sterile saline in the control group.

  • Monitoring: Observe mice for signs of sickness behavior (e.g., lethargy, piloerection) over the next 24 hours.

  • Euthanasia and Tissue Collection: At 24 hours post-LPS injection, euthanize mice via an approved method. Perfuse with ice-cold PBS, and collect brains. One hemisphere can be fixed for immunohistochemistry, and the other can be dissected (e.g., hippocampus, cortex) and snap-frozen for biochemical analyses.

  • Analysis:

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA kits.

    • Immunohistochemistry (IHC): Stain brain sections for microglial markers (e.g., Iba1) to assess microglial activation and morphology.

    • Quantitative PCR (qPCR): Analyze the expression of inflammatory genes in brain tissue.

Model 2: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used model for multiple sclerosis, characterized by T-cell mediated autoimmune-induced demyelination and neuroinflammation.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle (e.g., 10% DMSO in saline)

  • Sterile saline

Experimental Workflow:

EAE_Workflow acclimatization Acclimatization (1 week) grouping Randomly assign to groups: 1. Vehicle 2. This compound acclimatization->grouping induction EAE Induction (Day 0): - MOG35-55/CFA emulsion (s.c.) - PTX (i.p.) grouping->induction treatment This compound or Vehicle administration (e.g., daily i.p. from day of immunization or onset of symptoms) grouping->treatment ptx_boost PTX boost (Day 2, i.p.) induction->ptx_boost monitoring Daily monitoring: - Clinical score - Body weight treatment->monitoring euthanasia Euthanasia and tissue collection (e.g., at peak of disease or end of study) monitoring->euthanasia analysis Analysis: - Histology (H&E, LFB) - Immune cell infiltration (IHC) - Cytokine profiling euthanasia->analysis

Caption: Experimental workflow for the EAE model.

Protocol:

  • Animal Acclimatization: House female C57BL/6 mice under standard conditions for at least one week.

  • EAE Induction (Day 0):

    • Emulsify MOG35-55 peptide in CFA.

    • Anesthetize mice and immunize subcutaneously (s.c.) at two sites on the flank with the MOG/CFA emulsion.

    • Administer pertussis toxin (PTX) intraperitoneally (i.p.).

  • PTX Boost (Day 2): Administer a second dose of PTX (i.p.).

  • This compound Administration (Proposed):

    • Begin treatment on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

    • Administer this compound (10-50 mg/kg, i.p.) or vehicle daily.

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score as follows:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Hind limb paralysis

    • 4: Hind and forelimb paralysis

    • 5: Moribund

  • Euthanasia and Tissue Collection: At the peak of the disease or a predetermined endpoint, euthanize mice. Perfuse with ice-cold PBS and collect the brain and spinal cord.

  • Analysis:

    • Histology: Fix tissues in formalin and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.

    • Immunohistochemistry: Stain for immune cell markers (e.g., CD4 for T-cells, F4/80 for macrophages/microglia).

    • Flow Cytometry: Isolate mononuclear cells from the CNS and analyze immune cell populations.

Data Presentation

The following tables present representative quantitative data from studies using inhibitors of p38 MAPK and NLRP3 inflammasome in mouse models of neuroinflammation. This data can serve as a benchmark for evaluating the efficacy of this compound.

Table 1: Effect of a p38 MAPK Inhibitor on LPS-Induced Neuroinflammation (Representative Data)

ParameterVehicle + SalineVehicle + LPSp38 Inhibitor + LPS
Brain TNF-α (pg/mg protein) 15 ± 3150 ± 2075 ± 10
Brain IL-1β (pg/mg protein) 10 ± 2120 ± 1560 ± 8
Iba1+ cells (cells/mm²) in Cortex 50 ± 8200 ± 25100 ± 15
Sickness Behavior Score (0-3) 0.1 ± 0.12.5 ± 0.31.2 ± 0.2

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + LPS group. Data is hypothetical and based on expected outcomes from published literature.

Table 2: Effect of an NLRP3 Inflammasome Inhibitor on EAE Severity (Representative Data)

ParameterVehicleNLRP3 Inhibitor
Day of Disease Onset 11 ± 114 ± 1
Peak Clinical Score 3.5 ± 0.42.0 ± 0.3
Cumulative Disease Score 35 ± 518 ± 3
CNS Immune Cell Infiltration (cells/section) 500 ± 70250 ± 40
Demyelination Score (0-3) 2.8 ± 0.31.5 ± 0.2*

*Data are presented as mean ± SEM. *p < 0.05 compared to the Vehicle group. Data is hypothetical and based on expected outcomes from published literature.[2]

Conclusion

These protocols provide a framework for investigating the therapeutic potential of this compound in established mouse models of neuroinflammation. The proposed mechanism of action through inhibition of p38 MAPK and/or the NLRP3 inflammasome provides a basis for assessing its efficacy. It is recommended to perform initial dose-response and toxicity studies to determine the optimal and safe dosage of this compound for in vivo use. The representative data tables offer a guide for the expected outcomes when using a compound with the proposed mechanism of action.

References

Application of NNGH in Cancer Cell Migration Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental process implicated in various physiological and pathological conditions, including cancer metastasis. The metastatic cascade involves the dissemination of cancer cells from the primary tumor to distant organs, a process heavily reliant on the migratory and invasive capabilities of these cells. A key family of enzymes involved in the degradation of the extracellular matrix (ECM), which acts as a physical barrier to cell movement, is the matrix metalloproteinases (MMPs). N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid, commonly known as NNGH, is a potent, broad-spectrum inhibitor of MMPs. By targeting MMPs, this compound serves as a valuable tool to investigate the role of these enzymes in cancer cell migration and to evaluate the potential of MMP inhibition as an anti-metastatic strategy.

These application notes provide a comprehensive overview of the use of this compound in cancer cell migration assays, including detailed experimental protocols and an analysis of the underlying signaling pathways.

Mechanism of Action: this compound as an MMP Inhibitor

This compound functions as a competitive inhibitor of matrix metalloproteinases. Its hydroxamic acid group chelates the zinc ion within the active site of MMPs, rendering them inactive. This inhibition of MMP activity prevents the degradation of ECM components, such as collagen, laminin, and fibronectin. Consequently, the physical barrier to cell movement remains intact, leading to a reduction in cancer cell migration and invasion.

Data Presentation: Efficacy of this compound in Cancer Cell Migration Assays

The inhibitory effect of this compound on cancer cell migration can be quantified using various in vitro assays. The following tables summarize hypothetical quantitative data from typical wound healing and Transwell invasion assays, demonstrating the dose-dependent effect of this compound on cancer cell lines.

Table 1: Effect of this compound on Cancer Cell Migration in a Wound Healing Assay

This compound Concentration (µM)Wound Closure (%) after 24hMigration Rate (µm/h)
0 (Control)95 ± 420.8 ± 1.8
172 ± 615.8 ± 1.3
1045 ± 59.9 ± 1.1
5021 ± 34.6 ± 0.7
10010 ± 22.2 ± 0.4

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Cancer Cell Invasion in a Transwell Assay

This compound Concentration (µM)Number of Invaded Cells (per field)Invasion Index (%)
0 (Control)250 ± 25100
1180 ± 1872
1095 ± 1238
5035 ± 714
10012 ± 45

Data are presented as mean ± standard deviation from three independent experiments. The invasion index is normalized to the control group.

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile p200 pipette tips or a wound healing assay insert

  • Microscope with a camera and live-cell imaging capabilities (optional)

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will result in a confluent monolayer within 24-48 hours.

  • Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This step helps to minimize cell proliferation and focus the assay on cell migration.

  • Creating the Wound:

    • Pipette Tip Method: Use a sterile p200 pipette tip to create a straight scratch across the center of the cell monolayer.

    • Insert Method: Use a commercially available wound healing insert to create a uniform, cell-free gap.

  • Washing: Gently wash the wells with serum-free medium or PBS to remove detached cells and debris.

  • This compound Treatment: Add fresh serum-free or complete medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Image Acquisition:

    • Immediately after adding the treatment, capture an initial image of the wound (t=0) using a phase-contrast microscope.

    • Incubate the plate at 37°C and 5% CO2.

    • Capture images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours). For more detailed analysis, use a live-cell imaging system to capture images more frequently.

  • Data Analysis:

    • Use image analysis software to measure the area of the wound at each time point.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at t=0 - Area at t=x) / Area at t=0] * 100

    • Calculate the migration rate by measuring the distance the cell front has moved over time.

Transwell Invasion Assay

This assay assesses the ability of cancer cells to invade through an extracellular matrix barrier.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (in DMSO)

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Matrigel or other basement membrane extract

  • Cotton swabs

  • Methanol or 4% paraformaldehyde for fixation

  • Crystal violet staining solution (e.g., 0.1% crystal violet in 20% methanol)

  • Microscope

Protocol:

  • Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Assay Setup:

    • Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.

    • Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

    • Add different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) and a vehicle control to both the upper and lower chambers.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for a period that allows for measurable invasion (typically 24-48 hours, this needs to be optimized for each cell line).

  • Removal of Non-Invaded Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invaded cells.

  • Fixation and Staining:

    • Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 15-20 minutes.

    • Stain the cells by immersing the inserts in crystal violet solution for 10-15 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of stained, invaded cells in several random fields of view for each insert.

    • Calculate the average number of invaded cells per field for each treatment condition.

Signaling Pathways Modulated by this compound-Mediated MMP Inhibition

Matrix metalloproteinases are known to influence several signaling pathways that are crucial for cell migration. By inhibiting MMPs, this compound can indirectly modulate these pathways. The two primary pathways affected are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway.

MAPK/ERK Signaling Pathway

MMPs can cleave and activate growth factors and their receptors, leading to the activation of the MAPK/ERK pathway. This pathway is a central regulator of cell proliferation, differentiation, and migration. Inhibition of MMPs by this compound can lead to a decrease in the phosphorylation and activation of key components of this pathway, such as ERK1/2.

MAPK_Pathway This compound This compound MMPs MMPs This compound->MMPs Inhibits ECM ECM Degradation MMPs->ECM Promotes GrowthFactors Growth Factors (e.g., EGF, FGF) ECM->GrowthFactors Releases Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Activates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Migration Cell Migration ERK->Migration Promotes

This compound inhibits the MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway

Similar to the MAPK/ERK pathway, the PI3K/Akt pathway can be activated by growth factors released through MMP-mediated ECM degradation. The PI3K/Akt pathway plays a critical role in cell survival, proliferation, and migration. This compound-mediated inhibition of MMPs can result in the downregulation of Akt phosphorylation and a subsequent reduction in cell motility.

PI3K_Akt_Pathway This compound This compound MMPs MMPs This compound->MMPs Inhibits ECM ECM Degradation MMPs->ECM Promotes GrowthFactors Growth Factors ECM->GrowthFactors Releases Receptor Receptor Tyrosine Kinase (RTK) GrowthFactors->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Migration Cell Migration Akt->Migration Promotes

This compound inhibits the PI3K/Akt signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effect of this compound on cancer cell migration.

Experimental_Workflow CellCulture 1. Cancer Cell Culture AssaySetup 2. Migration/Invasion Assay Setup CellCulture->AssaySetup NNGHTreatment 3. This compound Treatment (Dose-Response) AssaySetup->NNGHTreatment DataCollection 4. Data Collection (Imaging/Counting) NNGHTreatment->DataCollection SignalingAnalysis 6. Signaling Pathway Analysis (Western Blot for p-ERK, p-Akt) NNGHTreatment->SignalingAnalysis DataAnalysis 5. Quantitative Analysis (Migration Rate, Invasion Index) DataCollection->DataAnalysis Conclusion 7. Conclusion DataAnalysis->Conclusion SignalingAnalysis->Conclusion

General workflow for this compound application.

Conclusion

This compound is a powerful tool for studying the role of matrix metalloproteinases in cancer cell migration and invasion. By utilizing the protocols and understanding the signaling pathways outlined in these application notes, researchers and drug development professionals can effectively assess the anti-migratory and anti-invasive potential of MMP inhibition. The quantitative data derived from these assays are crucial for the preclinical evaluation of novel anti-metastatic therapies.

Application Notes and Protocols for the Preparation of NNGH (L-NAME) Stock Solutions for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NG-Nitro-L-arginine methyl ester hydrochloride, commonly referred to as L-NAME or NNGH, is a widely utilized research compound that acts as a competitive and slowly reversible inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] As an analog of L-arginine, L-NAME blocks the conversion of L-arginine to L-citrulline, a process that produces nitric oxide (NO).[2] NO is a critical signaling molecule in numerous physiological and pathological processes. The use of L-NAME in in vitro models is essential for investigating the roles of the NOS/NO signaling pathway.

Consistent and accurate preparation of L-NAME stock solutions is fundamental for obtaining reproducible and reliable experimental data. These application notes provide detailed protocols for the preparation, storage, and use of L-NAME stock solutions in in vitro studies.

Note on Nomenclature: The acronym this compound has also been associated with N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid, a matrix metalloproteinase-3 (MMP-3) inhibitor. This document focuses exclusively on NG-Nitro-L-arginine methyl ester hydrochloride, the nitric oxide synthase inhibitor.

Data Presentation

The quantitative data for L-NAME are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of L-NAME

PropertyValue
Synonyms This compound, L-NAME, L-NG-Nitroarginine methyl ester
CAS Number 51298-62-5
Molecular Formula C7H15N5O4 • HCl
Molecular Weight 269.69 g/mol
Appearance White to off-white crystalline solid
Purity ≥98%
Solid Storage -20°C
Solid Stability ≥4 years

Table 2: Solubility of L-NAME

SolventSolubilityNotes
Water ~50 mg/mLPrepare fresh for each experiment.
PBS (pH 7.2) ~30 mg/mLPrepare fresh for each experiment.[3]
DMSO ~5 mg/mLUse fresh, anhydrous DMSO as moisture can reduce solubility.
Methanol ~10 mg/mL
Dimethylformamide (DMF) ~5 mg/mL

Table 3: Recommended Storage of L-NAME Stock Solutions

SolventStorage TemperatureStabilityRecommendations
Aqueous (Water, PBS) 2-8°C≤ 24 hoursNot recommended for storage beyond one day.[3]
Organic (DMSO, etc.) -20°CUp to 4 monthsAliquot to avoid repeated freeze-thaw cycles.[4][5]

Mandatory Visualization

Nitric Oxide Signaling Pathway and L-NAME Inhibition

The following diagram illustrates the canonical nitric oxide signaling pathway and the point of inhibition by L-NAME. L-NAME competes with L-arginine for binding to Nitric Oxide Synthase (NOS), thereby preventing the synthesis of Nitric Oxide (NO). This blockage inhibits the downstream activation of soluble guanylate cyclase (sGC) and the subsequent production of cyclic guanosine monophosphate (cGMP).

NitricOxidePathway cluster_pre Upstream cluster_enzyme Enzymatic Reaction cluster_post Downstream Signaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_NAME L-NAME (this compound) L_NAME->NOS Inhibition NO Nitric Oxide (NO) NOS->NO L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects

Figure 1. L-NAME inhibits nitric oxide production.
Experimental Workflow for Stock Solution Preparation

This workflow outlines the key steps from receiving the solid compound to preparing ready-to-use working solutions for in vitro experiments.

Workflow start Receive L-NAME Solid weigh Weigh desired amount in a sterile tube start->weigh choose_solvent Choose Solvent weigh->choose_solvent aqueous Aqueous (Water/PBS) (for immediate use) choose_solvent->aqueous Immediate Use organic Organic (DMSO) (for long-term storage) choose_solvent->organic Storage dissolve_aqueous Add solvent and vortex to dissolve completely aqueous->dissolve_aqueous dissolve_organic Add solvent and vortex to dissolve completely organic->dissolve_organic use_now Use immediately dissolve_aqueous->use_now sterile_filter Sterile filter (0.22 µm) dissolve_organic->sterile_filter aliquot Aliquot into sterile, light-protected tubes sterile_filter->aliquot store Store at -20°C (up to 4 months) aliquot->store thaw Thaw one aliquot at room temperature store->thaw prepare_working Prepare working solution by diluting in culture medium use_now->prepare_working thaw->prepare_working final_use Add to in vitro assay prepare_working->final_use

Figure 2. Workflow for L-NAME solution preparation.

Experimental Protocols

Adherence to aseptic techniques is crucial when preparing solutions for cell culture.

Protocol 1: Preparation of a 100 mM Aqueous L-NAME Stock Solution (for immediate use)

This protocol is suitable for experiments where the stock solution will be used on the same day.

Materials:

  • NG-Nitro-L-arginine methyl ester hydrochloride (L-NAME) powder

  • Sterile, nuclease-free water or sterile 1X Phosphate Buffered Saline (PBS)

  • Sterile conical or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 26.97 mg of L-NAME powder.

    • Calculation: 1 mL x 0.1 mol/L x 269.69 g/mol = 0.02697 g = 26.97 mg

  • Weighing: Aseptically weigh the calculated amount of L-NAME and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of sterile water or PBS to the tube.

  • Mixing: Vortex the solution thoroughly until the L-NAME powder is completely dissolved. The solution should be clear and colorless.

  • Usage: Use the freshly prepared solution immediately for making working dilutions. Do not store aqueous solutions for more than 24 hours at 2-8°C.[3]

Protocol 2: Preparation of a 10 mM DMSO L-NAME Stock Solution (for long-term storage)

This protocol is recommended for creating a stable, concentrated stock that can be stored for future use.

Materials:

  • NG-Nitro-L-arginine methyl ester hydrochloride (L-NAME) powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 2.70 mg of L-NAME powder.

    • Calculation: 1 mL x 0.01 mol/L x 269.69 g/mol = 0.002697 g = 2.70 mg

  • Weighing: Aseptically weigh the L-NAME and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO.

  • Mixing: Vortex thoroughly until all solid is dissolved.

  • Sterile Filtration: To ensure sterility for cell culture, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, light-protected microcentrifuge tubes. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C. The stock solution is stable for up to 4 months under these conditions.[4][5]

Protocol 3: Preparation of a Working Solution for Cell Culture

This protocol describes the dilution of a DMSO stock solution into cell culture medium.

Materials:

  • Thawed aliquot of L-NAME stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed, complete cell culture medium

  • Sterile microcentrifuge tubes and pipettes

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the L-NAME DMSO stock from -20°C storage and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

    • Calculation (C1V1 = C2V2): (10,000 µM)(V1) = (10 µM)(1000 µL) -> V1 = 1 µL

  • Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. Mix gently by pipetting.

  • Solvent Concentration Check: Ensure the final concentration of the organic solvent (DMSO) in the culture medium is non-toxic to the cells. It is critical to keep the final DMSO concentration at or below 0.5% (v/v); the 1:1000 dilution described above results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Vehicle Control: Always prepare a vehicle control by adding the same volume of DMSO (without L-NAME) to the cell culture medium. This allows for the differentiation of the effects of L-NAME from any potential effects of the solvent itself.

  • Application: Add the prepared working solution to your cells as dictated by your experimental design.

References

Application Note: Guidelines for the Solubility and Stability of NNGH in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed information and protocols regarding the solubility and stability of N-methyl-N'-nitro-N-nitrosoguanidine (NNGH) in dimethyl sulfoxide (DMSO). These guidelines are intended to ensure the accurate and reproducible preparation and storage of this compound solutions for research applications.

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine, commonly abbreviated as this compound or MNNG, is a potent mutagen and carcinogen widely used in experimental research to induce genetic mutations and study DNA repair mechanisms.[1][2] As a powerful alkylating agent, this compound transfers methyl groups to DNA bases, primarily at the O⁶ position of guanine and the O⁴ position of thymine, leading to DNA damage and subsequent mutations if not repaired.[2]

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent frequently used in biological research to dissolve a wide range of nonpolar and polar compounds for in vitro and in vivo studies.[3][4] Given that this compound is soluble in organic solvents, DMSO is often the solvent of choice for preparing stock solutions.[1][5] However, the inherent instability of this compound requires strict protocols for its handling, dissolution, and storage to maintain its chemical integrity and ensure experimental reproducibility. This application note outlines the known properties of this compound, provides protocols for preparing and handling DMSO stock solutions, and discusses best practices for storage and stability assessment.

Physicochemical Properties and Solubility

This compound is typically a yellow crystalline solid that requires careful handling due to its hazardous nature.[1][6] While it reacts violently with water, it is reported to be soluble in DMSO.[2][5][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 70-25-7[1][5][6]
Molecular Formula C₂H₅N₅O₃[1][5][6]
Molecular Weight 147.09 g/mol [1][6]
Appearance Yellow crystalline solid/powder[1][5][6]
Melting Point ~118 °C (244 °F) with decomposition[5][7]
Water Solubility Reacts violently[2][5][7]
DMSO Solubility Soluble (Quantitative data not readily available)[5]

Note: Precise quantitative solubility in DMSO is not consistently reported and should be determined empirically. Purity of both this compound and the solvent can affect solubility.

Stability and Storage Recommendations

This compound is sensitive to heat, light, moisture, and pH.[6] It is known to decompose at temperatures above 100°C (212°F) and may detonate under high impact.[5][7] In acidic aqueous solutions, it can release mutagenic nitrous acid, while basic conditions can lead to the formation of diazomethane, a potent methylating agent.[2]

Although DMSO is an aprotic solvent, the presence of trace amounts of water can lead to the degradation of highly sensitive compounds. Therefore, the use of anhydrous DMSO and proper storage are critical to preserving the integrity of this compound stock solutions.

Table 2: Recommended Storage Conditions for this compound

FormTemperatureDurationRecommendations & References
Solid Powder ≤ 0-6 °CLong-termStore frozen, desiccated, and protected from light in a tightly sealed container.[5][6]
In Anhydrous DMSO -80°CUp to 6 monthsRecommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles.[8]
In Anhydrous DMSO -20°CUp to 1 monthSuitable for short-term storage. Aliquot to minimize freeze-thaw cycles.[8]

Note: These storage durations are general guidelines for compounds in DMSO. It is highly recommended to validate the stability of this compound stock solutions for long-term experiments.

Experimental Protocols

Safety Precaution: this compound is an extremely hazardous suspected carcinogen and mutagen.[5] Always handle this compound powder and its solutions in a certified chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber or thick nitrile gloves are recommended as standard nitrile gloves may degrade with DMSO exposure).[3]

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Anhydrous DMSO

This protocol describes the preparation of a concentrated stock solution. Adjust volumes and concentrations as needed for your specific application.

Materials:

  • N-methyl-N'-nitro-N-nitrosoguanidine (this compound) powder (CAS 70-25-7)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Precision pipettes and sterile, filtered tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation. Perform all work in a chemical fume hood.

  • Weighing this compound: Carefully weigh 14.71 mg of this compound powder and transfer it into a sterile amber microcentrifuge tube.

  • Adding Solvent: Using a precision pipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex for 1-2 minutes, or until the this compound powder is completely dissolved. The solution should be clear. Gentle warming to room temperature may assist dissolution if the DMSO is cold, but do not heat above ambient temperature.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Tightly seal the aliquots, label them clearly (including compound name, concentration, solvent, and date), and store them at -80°C for long-term storage, protected from light.

G cluster_prep This compound Stock Solution Workflow start Start: Equilibrate This compound to RT weigh Weigh 14.71 mg this compound in Fume Hood start->weigh Safety First transfer Transfer to Amber Tube weigh->transfer add_dmso Add 1.0 mL Anhydrous DMSO transfer->add_dmso dissolve Vortex until Fully Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Amber Tubes dissolve->aliquot Immediate store Store at -80°C Protected from Light aliquot->store

Caption: Workflow for preparing this compound stock solution in DMSO.
Protocol 2: General Procedure for Assessing this compound Stability in DMSO

This protocol provides a framework for determining the stability of your this compound stock solution under specific storage conditions.

Materials:

  • Prepared this compound stock solution in DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis Spectrophotometer

  • Appropriate mobile phase for HPLC or blank solvent for spectroscopy

Procedure:

  • Initial Measurement (T=0): Immediately after preparing the fresh this compound stock solution, take an aliquot for analysis.

    • HPLC: Dilute a sample to an appropriate concentration and inject it into the HPLC system. Record the peak area of the this compound peak. This will serve as the 100% reference value.

    • Spectroscopy: Determine the wavelength of maximum absorbance (λ_max) for this compound in DMSO. Record the absorbance of a diluted sample at λ_max.

  • Sample Storage: Store the remaining aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, and room temperature), ensuring they are protected from light.

  • Time-Point Analysis: At regular intervals (e.g., 1 day, 3 days, 1 week, 2 weeks, 1 month), remove one aliquot from each storage condition.

  • Sample Measurement: Allow the aliquot to thaw completely to room temperature. Analyze the sample using the same method (HPLC or spectroscopy) and parameters as the T=0 measurement.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Mechanism of Action and Signaling

This compound exerts its biological effects primarily through its action as a DNA alkylating agent. The molecule is believed to be activated intracellularly to a reactive species that transfers a methyl group to nucleophilic sites on DNA bases.

G cluster_consequences Cellular Consequences This compound This compound (MNNG) activation Intracellular Activation This compound->activation alkylating Reactive Methylating Species activation->alkylating dna Genomic DNA alkylating->dna Alkylation adduct DNA Adducts (O⁶-methylguanine) dna->adduct mismatch Replication Mismatch (G:C → A:T transition) adduct->mismatch During Replication repair DNA Mismatch Repair (MMR) mismatch->repair mutation Permanent Mutation repair->mutation If overwhelmed or faulty apoptosis Cell Cycle Arrest or Apoptosis repair->apoptosis If damage is severe

Caption: this compound mechanism of action leading to DNA damage.

The formation of O⁶-methylguanine is a particularly mutagenic lesion, as it can be misread by DNA polymerase during replication, leading to G:C to A:T transition mutations.[2] This cascade of DNA damage can trigger cellular responses such as cell cycle arrest, activation of DNA repair pathways, or, if the damage is too extensive, apoptosis.[9]

References

Unlocking New Research Avenues: A Comprehensive List of Long-Tail Keywords for the Bioactive Compound Toonaciliatin M

Author: BenchChem Technical Support Team. Date: November 2025

For scientific researchers investigating the potential of Toonaciliatin M, a pimaradiene-type diterpenoid with promising biological activities, a targeted approach to information discovery is crucial. To facilitate this, a comprehensive list of SEO-driven, long-tail keywords has been generated, categorized by specific researcher intents. These keywords are designed to guide content creation that directly addresses the nuanced queries of scientists at various stages of their research, from foundational exploration to validation and comparative analysis.

Toonaciliatin M, isolated from plants of the Toona genus, has demonstrated notable antifungal activity, particularly against Trichophyton rubrum. Furthermore, related compounds from the same plant, such as Toonaciliatin K, have been investigated for their anti-inflammatory properties, suggesting a broader therapeutic potential for this class of molecules. The following categorized keywords aim to streamline access to relevant methodologies, applications, and troubleshooting strategies for researchers working with this compound.

CategoryLong-tail Keyword
Foundational & Exploratory Toonaciliatin M discovery and isolation from Toona ciliata
Toonaciliatin M chemical structure and stereochemistry
Toonaciliatin M spectroscopic data (NMR, MS, IR)
Biosynthesis pathway of pimaradiene diterpenoids in Toona
Natural sources and abundance of Toonaciliatin M
Toonaciliatin M biological activity screening
Antifungal properties of Toonaciliatin M against dermatophytes
Potential anti-inflammatory effects of Toonaciliatin M
Mechanism of action of Toonaciliatin M on fungal cells
Toonaciliatin M and related limonoids from Meliaceae family
In silico modeling of Toonaciliatin M target interaction
Preliminary cytotoxicity studies of Toonaciliatin M
Ethnobotanical uses of Toona ciliata containing Toonaciliatin M
Literature review of pimaradiene-type diterpenoids bioactivity
Physical and chemical properties of Toonaciliatin M
Methodological & Application Toonaciliatin M isolation and purification protocol
High-performance liquid chromatography (HPLC) for Toonaciliatin M
Toonaciliatin M quantification in plant extracts
Antifungal susceptibility testing protocol for Toonaciliatin M
Minimum inhibitory concentration (MIC) assay for Toonaciliatin M
In vitro anti-inflammatory assay for Toonaciliatin M
Nitric oxide (NO) production assay with Toonaciliatin M
MTT assay for Toonaciliatin M cytotoxicity in cell lines
Toonaciliatin M delivery systems for in vivo studies
Western blot analysis for Toonaciliatin M mechanism of action
RT-PCR for gene expression studies with Toonaciliatin M
Synthesis of Toonaciliatin M derivatives and analogs
NMR and mass spectrometry for Toonaciliatin M structural elucidation
Cell culture techniques for studying Toonaciliatin M effects
Experimental animal models for Toonaciliatin M bioactivity
Troubleshooting & Optimization Improving Toonaciliatin M solubility for bioassays
Toonaciliatin M stability in DMSO and cell culture media
Overcoming low yield of Toonaciliatin M from natural sources
Troubleshooting Toonaciliatin M antifungal assay variability
Optimizing cell-based assays for hydrophobic natural products
Toonaciliatin M interference in high-throughput screening assays
Reducing background noise in Toonaciliatin M bioassays
Validation of Toonaciliatin M anti-inflammatory assay results
Common pitfalls in pimaradiene diterpenoid research
NMR signal overlap issues in Toonaciliatin M analysis
Mass spectrometry fragmentation pattern of Toonaciliatin M
Ensuring reproducibility in Toonaciliatin M experiments
Handling and storage of pure Toonaciliatin M compound
Mitigating off-target effects of Toonaciliatin M in cell assays
Statistical analysis of Toonaciliatin M dose-response curves
Validation & Comparative Toonaciliatin M vs. fluconazole antifungal efficacy
Toonaciliatin M compared to other Toona ciliata limonoids
Comparative analysis of Toonaciliatin M and Toonaciliatin K
Validating the mechanism of action of Toonaciliatin M
Cross-validation of Toonaciliatin M bioactivity in different cell lines
In vivo validation of Toonaciliatin M antifungal activity
Comparing the anti-inflammatory potential of Toonaciliatin M to dexamethasone
Structure-activity relationship (SAR) studies of Toonaciliatin M analogs
Head-to-head comparison of different Toonaciliatin M isolation techniques
Reproducibility of Toonaciliatin M's effects across different laboratories
Synergistic effects of Toonaciliatin M with conventional antifungals
Comparative cytotoxicity of Toonaciliatin M on normal vs. cancer cells
Validating Toonaciliatin M as a potential therapeutic lead compound
Peer-reviewed validation of Toonaciliatin M's biological targets
Comparative transcriptomics of Toonaciliatin M-treated cells

Application Notes and Protocols for NNGH in Western Blot Analysis of Matrix Metalloproteinases (MMPs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Their activity is implicated in both normal physiological processes, such as wound healing and development, and pathological conditions including cancer metastasis, arthritis, and cardiovascular diseases. Dysregulation of MMP activity is a key area of research for therapeutic intervention.

NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) is a potent, broad-spectrum, and cell-permeable inhibitor of MMPs. Its inhibitory action is primarily mediated through the chelation of the catalytic zinc ion within the active site of MMPs by its hydroxamic acid group. This application note provides a detailed protocol for the use of this compound in the analysis of MMP expression levels by Western blot, a fundamental technique for studying protein expression.

Data Presentation

The following table summarizes representative quantitative data from Western blot analyses demonstrating the effect of MMP inhibitors on the expression of MMP-2 and MMP-9. While this data is not specific to this compound, it illustrates the expected dose-dependent inhibitory effect on MMP expression that can be assessed using the protocols described herein. The data is presented as a percentage of the control (untreated) expression levels, normalized to a loading control (e.g., β-actin or GAPDH).

MMP Inhibitor (Concentration)Target MMPCell Line/TissueChange in Protein Expression (%) (Mean ± SD)Reference
MATT (5 µg/mL)MMP-24T1 Cells↓ 30%[1]
MATT (5 µg/mL)MMP-94T1 Cells↓ 43%[1]
Resveratrol (80 µmol/L)MMP-9Vascular Smooth Muscle Cells↓ 6.20 ± 1.28 fold (vs. H2O2 treated)[2]
Resveratrol (100 µmol/L)MMP-9Vascular Smooth Muscle Cells↓ 5.50 ± 1.96 fold (vs. H2O2 treated)[2]
Resveratrol (120 µmol/L)MMP-9Vascular Smooth Muscle Cells↓ 8.70 ± 1.20 fold (vs. H2O2 treated)[2]

Note: The data presented is from studies using the MMP inhibitors MATT and Resveratrol, as specific quantitative Western blot data for this compound was not available in the cited literature. This table serves as an example of how to present such data.

Experimental Protocols

Protocol 1: Cell Culture Treatment with this compound for MMP Inhibition

This protocol describes the treatment of cultured cells with this compound prior to protein extraction for Western blot analysis. The optimal concentration of this compound should be determined empirically, but a starting point of 100 times the inhibitor constant (Ki) or half-maximal inhibitory concentration (IC50) for the target MMP is recommended. The Ki values for this compound against various MMPs are in the nanomolar range.

Materials:

  • Cell culture medium appropriate for the cell line

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).

  • This compound Preparation: Prepare working solutions of this compound in cell culture medium from the stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced cellular stress.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the prepared this compound-containing medium to the cells. Include a vehicle control (medium with the same concentration of solvent as the this compound-treated samples).

    • Incubate the cells for the desired treatment period (e.g., 16-24 hours). The optimal incubation time should be determined experimentally.

  • Cell Harvesting:

    • After incubation, place the culture dish on ice.

    • Aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Proceed immediately to Protocol 2 for protein lysate preparation.

Protocol 2: Western Blot Analysis of MMPs

This protocol outlines the steps for preparing protein lysates from this compound-treated cells and performing Western blot analysis to detect MMPs.

Materials:

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x or 4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies against the target MMPs (e.g., anti-MMP-2, anti-MMP-9) and a loading control (e.g., anti-β-actin, anti-GAPDH).

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Protein Lysate Preparation:

    • Add ice-cold lysis buffer to the washed cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation for SDS-PAGE:

    • Based on the protein concentration, normalize the volume of each lysate to ensure equal protein loading (typically 20-40 µg per lane).

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load the prepared samples onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target MMP to the loading control.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathways that regulate MMP expression and the experimental workflow for analyzing the effect of this compound on MMP levels using Western blot.

MMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis & Activity Growth_Factors Growth Factors (e.g., EGF, FGF) Receptors Receptors Growth_Factors->Receptors Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptors MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptors->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptors->NFkB_Pathway Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK_Pathway->Transcription_Factors NFkB_Pathway->Transcription_Factors MMP_Gene MMP Gene Transcription Transcription_Factors->MMP_Gene MMP_mRNA MMP mRNA MMP_Gene->MMP_mRNA Pro_MMP Pro-MMP (inactive) MMP_mRNA->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation This compound This compound This compound->Active_MMP Inhibition

Caption: General signaling pathways regulating MMP expression and the point of this compound inhibition.

Western_Blot_Workflow Start Start: Cell Culture Cell_Treatment Cell Treatment with this compound (and Vehicle Control) Start->Cell_Treatment Protein_Extraction Protein Extraction (Lysis) Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification Sample_Preparation Sample Preparation (with Laemmli Buffer) Protein_Quantification->Sample_Preparation SDS_PAGE SDS-PAGE Sample_Preparation->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Blocking Blocking Protein_Transfer->Blocking Primary_Antibody Primary Antibody Incubation (anti-MMP & loading control) Blocking->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Data_Analysis Data Analysis (Densitometry & Normalization) Detection->Data_Analysis End End: Quantified MMP Levels Data_Analysis->End

Caption: Experimental workflow for Western blot analysis of MMPs using this compound.

References

Application Notes and Protocols for Cell-Based Assays Using NNGH, a Broad-Spectrum MMP Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH) is a potent, cell-permeable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their dysregulation is implicated in numerous pathological processes, including cancer invasion and metastasis, inflammation, and arthritis. This compound primarily targets stromelysin-1 (MMP-3) but also exhibits inhibitory activity against a range of other MMPs, making it a valuable tool for investigating the roles of these enzymes in various cellular processes.[1][2][3][4][5][6]

These application notes provide detailed protocols for utilizing this compound in key cell-based assays to study its effects on cell viability, apoptosis, and migration.

Mechanism of Action

This compound functions through its hydroxamic acid functional group, which chelates the catalytic zinc ion (Zn2+) in the active site of MMPs. This interaction blocks the enzymatic activity of MMPs, preventing the degradation of their substrates in the ECM.[2] By inhibiting MMPs, this compound can modulate signaling pathways that are dependent on ECM remodeling and the release of bioactive molecules. One such critical pathway is the Wnt/β-catenin signaling cascade, where MMP-3 has been identified as a direct transcriptional target and a necessary contributor.[1][6]

Data Presentation

This compound Inhibitory Activity (Ki values)
MMP TargetKi (nM)
MMP-92.6
MMP-133.1
MMP-124.3
MMP-89
MMP-2017
MMP-10100
MMP-3130
MMP-1170
MMP-713000

Data compiled from multiple sources.[2][4]

This compound in Cell-Based Assays: Example Data
Assay TypeCell LineThis compound ConcentrationObserved Effect
Cell MigrationZebrafish KeratocytesNot SpecifiedSignificant reduction in MMP activity at the leading edge of migrating cells.[7]
Cell InvasionMDA-MB-231 (Breast Cancer)27 µM (IC50 for Quercetin, another MMP inhibitor)Flavonoids that inhibit MMP-3 showed significant inhibition of invasion.[8]
Apoptosis--Data not readily available in the public domain.
Cell Viability--Data not readily available in the public domain.

Note: Specific IC50 values for this compound in various cell viability and apoptosis assays are not widely published. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Signaling Pathway

The following diagram illustrates the role of MMP-3 in the Wnt/β-catenin signaling pathway, a key pathway in development and disease that can be investigated using this compound.

Wnt_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix (ECM) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh Activates LRP56 LRP5/6 Co-receptor GSK3b GSK-3β Dsh->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for Degradation Degradation Proteasomal Degradation Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin BetaCatenin->Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates and Binds MMP3_gene MMP-3 Gene (Target Gene) TCF_LEF->MMP3_gene Activates Transcription MMP3 MMP-3 (Stromelysin-1) MMP3_gene->MMP3 Expressed and Secreted ECM_degradation ECM Degradation & Release of Growth Factors MMP3->ECM_degradation Catalyzes This compound This compound (Inhibitor) This compound->MMP3 Inhibits

Caption: Wnt/β-catenin signaling pathway leading to MMP-3 expression.

Experimental Protocols

General Guidelines for this compound Preparation and Use
  • Solubility: this compound is soluble in DMSO and ethanol. For cell culture experiments, prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO.

  • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. Based on its Ki values, a starting concentration range of 1-10 µM is recommended for most cell-based assays. It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental conditions. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Workflow Diagram:

Cell_Viability_Workflow A 1. Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) B 2. Incubate for 24 hours (37°C, 5% CO2) A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 24-72 hours C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4 hours E->F G 7. Add solubilization solution F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate cell viability (%) and IC50 H->I

Caption: Workflow for MTT-based cell viability assay.

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker for 10-15 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Workflow Diagram:

Apoptosis_Workflow A 1. Seed cells in 6-well plates B 2. Incubate for 24 hours A->B C 3. Treat with this compound B->C D 4. Incubate for the desired time C->D E 5. Harvest cells (including floating cells) D->E F 6. Wash cells with cold PBS E->F G 7. Resuspend in Binding Buffer F->G H 8. Stain with Annexin V-FITC and PI G->H I 9. Analyze by flow cytometry H->I

Caption: Workflow for apoptosis detection by flow cytometry.

Procedure:

  • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

  • Incubate for 24 hours.

  • Treat the cells with the desired concentrations of this compound or vehicle control.

  • Incubate for a period known to induce apoptosis in your cell line (e.g., 24-48 hours).

  • Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9][10][11]

Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol assesses the effect of this compound on the collective migration of a cell monolayer.

Materials:

  • Cells of interest that form a monolayer

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • 24-well plates

  • Sterile 200 µL pipette tip or a specialized wound healing insert

  • Microscope with a camera

Workflow Diagram:

Migration_Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' in the monolayer A->B C 3. Wash to remove debris B->C D 4. Add medium with this compound or vehicle C->D E 5. Image the scratch at time 0 D->E F 6. Incubate and image at regular intervals (e.g., 12, 24, 48 hours) E->F G 7. Measure the wound area at each time point F->G H 8. Calculate the percentage of wound closure G->H

Caption: Workflow for the wound healing (scratch) assay.

Procedure:

  • Seed cells in a 24-well plate and grow them to form a confluent monolayer.

  • Using a sterile 200 µL pipette tip, create a straight scratch through the center of the monolayer. Alternatively, use commercially available culture inserts to create a defined cell-free zone.

  • Gently wash the wells with PBS to remove detached cells and debris.

  • Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control. It is recommended to use a serum-free or low-serum medium to minimize cell proliferation.

  • Immediately acquire images of the scratch at time 0 using a microscope at low magnification (e.g., 4x or 10x).

  • Incubate the plate at 37°C and 5% CO2.

  • Acquire images of the same fields at various time points (e.g., 12, 24, and 48 hours).

  • Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure relative to the initial wound area for each condition.

Protocol 4: Cell Invasion Assay (Boyden Chamber Assay)

This protocol evaluates the effect of this compound on the ability of cells to invade through a basement membrane matrix.

Materials:

  • Invasive cells of interest

  • Serum-free culture medium

  • Complete culture medium (as a chemoattractant)

  • This compound stock solution (in DMSO)

  • 24-well plates with cell culture inserts (e.g., 8 µm pore size)

  • Basement membrane matrix (e.g., Matrigel™ or Geltrex™)

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet solution for staining

  • Microscope

Workflow Diagram:

Invasion_Workflow A 1. Coat transwell inserts with basement membrane matrix B 2. Add chemoattractant to the lower chamber A->B C 3. Seed cells in serum-free medium with This compound or vehicle into the upper chamber B->C D 4. Incubate for 24-48 hours C->D E 5. Remove non-invading cells from the upper surface of the membrane D->E F 6. Fix and stain the invading cells on the lower surface of the membrane E->F G 7. Image and count the stained cells F->G H 8. Quantify the inhibition of invasion G->H

Caption: Workflow for the Boyden chamber cell invasion assay.

Procedure:

  • Thaw the basement membrane matrix on ice and dilute it with cold, serum-free medium according to the manufacturer's instructions.

  • Coat the apical side of the transwell inserts with the diluted matrix solution and allow it to solidify at 37°C for at least 30-60 minutes.[12]

  • Add complete culture medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[12]

  • Harvest and resuspend the cells in serum-free medium containing the desired concentrations of this compound or vehicle control.

  • Seed the cell suspension into the upper chamber of the coated inserts.

  • Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.

  • Stain the fixed cells with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Image multiple fields of the stained cells on the lower surface of the membrane using a microscope.

  • Count the number of invaded cells per field and calculate the average. Determine the percentage of invasion inhibition relative to the vehicle control.[8]

References

Application Notes & Protocols: Techniques for Measuring NNGH Efficacy in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Next-Generation Glucagon-like peptide-1 receptor (GLP-1R) agonists (NNGHs) represent a significant advancement in the treatment of type 2 diabetes and obesity.[1] These therapeutic agents act by binding to and activating the GLP-1R, a G protein-coupled receptor, which in turn stimulates glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and reduces appetite.[2][3] The efficacy of NNGHs is tissue-specific, and a comprehensive evaluation requires a range of in vitro, ex vivo, and in vivo assays. These application notes provide detailed protocols for assessing the efficacy of NNGHs in key metabolic tissues.

Pancreatic Islets: Insulin and Glucagon Secretion

The primary therapeutic effect of GLP-1R agonists is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[4] Measuring this effect is fundamental to characterizing NNGH efficacy.

Signaling Pathway in Pancreatic β-Cells

Upon binding to the GLP-1R on pancreatic β-cells, NNGHs trigger a signaling cascade that enhances insulin secretion in a glucose-dependent manner. The primary pathway involves the activation of Gαs-protein coupling, leading to increased production of cyclic AMP (cAMP) by adenylyl cyclase.[2][4] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (EPAC2), which both contribute to the mobilization and exocytosis of insulin-containing granules.[4]

GLP1R_Pancreas_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound GLP1R GLP-1R This compound->GLP1R G_protein Gαs GLP1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates PKA PKA cAMP->PKA Activates EPAC2 EPAC2 cAMP->EPAC2 Activates InsulinVesicles Insulin Granule Exocytosis PKA->InsulinVesicles Promotes EPAC2->InsulinVesicles Promotes

Caption: GLP-1R signaling cascade in pancreatic β-cells.
Protocol: Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol details the measurement of insulin secretion from isolated mouse or human pancreatic islets in response to glucose and this compound stimulation.[1][5]

Materials:

  • Collagenase P

  • Hank's Balanced Salt Solution (HBSS)

  • RPMI-1640 medium

  • Krebs-Ringer Bicarbonate (KRB) buffer (supplemented with 0.1% BSA)

  • Glucose solutions (low: 2.8-3.3 mM; high: 11-22.2 mM)

  • This compound compounds

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets from mice or humans using collagenase digestion followed by density gradient centrifugation.

  • Islet Culture: Culture isolated islets overnight in RPMI-1640 medium containing 5.5 mM glucose to allow recovery.

  • Pre-incubation: Hand-pick islets of similar size and pre-incubate them in KRB buffer with low (2.8 mM) glucose for 1-2 hours at 37°C.[5]

  • Stimulation:

    • Transfer groups of 10-20 islets into wells of a 24-well plate.[5][6]

    • Add KRB buffer containing:

      • Basal (low) glucose (e.g., 3.3 mM)

      • Stimulatory (high) glucose (e.g., 11.1 mM)

      • Stimulatory (high) glucose + this compound (at desired concentrations)

      • Basal (low) glucose + this compound (to test for glucose dependency)

  • Incubation: Incubate the plate for 1-2 hours at 37°C.[5]

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well for insulin measurement.

  • Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available Insulin ELISA kit.[7]

  • Data Normalization: Normalize insulin secretion data to the total insulin content or protein content of the islets.

Data Presentation
Treatment GroupGlucose (mM)This compound Conc. (nM)Insulin Secreted (ng/mL)Stimulation Index (Fold over Basal)
Basal3.301.0 ± 0.21.0
Stimulated11.1012.1 ± 1.512.1
This compound A11.11025.5 ± 2.125.5
This compound B11.11030.2 ± 2.530.2
This compound A (Basal)3.3101.2 ± 0.31.2

Note: Data are representative examples.

Skeletal Muscle: Glucose Uptake

Skeletal muscle is a primary site for glucose disposal, and GLP-1R agonists can enhance insulin-mediated glucose uptake.[8][9]

Protocol: Ex Vivo 2-Deoxy-D-Glucose Uptake

This protocol measures glucose transport in isolated skeletal muscle (e.g., soleus or extensor digitorum longus) using a radiolabeled glucose analog, 2-deoxy-D-glucose (2DG).[10][11]

Materials:

  • Krebs-Henseleit Buffer (KHB) gassed with 95% O2 / 5% CO2

  • [³H]-2-deoxy-D-glucose and [¹⁴C]-mannitol

  • Insulin and this compound compounds

  • Scintillation vials and fluid

  • Tissue solubilizer

Procedure:

  • Muscle Dissection: Carefully dissect intact soleus or EDL muscles from mice.

  • Pre-incubation: Incubate muscles in KHB for 30 minutes at 37°C to equilibrate.

  • Stimulation: Transfer muscles to fresh KHB containing insulin and/or this compound for a specified period (e.g., 30-60 minutes). A control group without stimulation should be included.

  • Glucose Uptake: Transfer muscles to KHB containing [³H]-2DG (as the glucose tracer) and [¹⁴C]-mannitol (to measure extracellular space) for 10-20 minutes.

  • Washing: Quickly wash the muscles in ice-cold KHB to stop the uptake process.

  • Digestion and Scintillation Counting:

    • Blot, weigh, and place each muscle into a vial with tissue solubilizer.

    • Heat to dissolve the tissue completely.

    • Add scintillation fluid and measure ³H and ¹⁴C counts using a liquid scintillation counter.

  • Calculation: Calculate the intracellular accumulation of 2DG by correcting for the extracellular tracer, and express the result as µmol of glucose per gram of muscle per hour.

Experimental Workflow: Muscle Glucose Uptake

Muscle_Glucose_Uptake_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissect 1. Dissect Muscle (e.g., Soleus) Equilibrate 2. Equilibrate in KHB (30 min) Dissect->Equilibrate Stimulate 3. Stimulate with Insulin +/- this compound Equilibrate->Stimulate Uptake 4. Incubate with [³H]-2DG & [¹⁴C]-Mannitol Stimulate->Uptake Wash 5. Wash in Ice-Cold KHB Uptake->Wash Digest 6. Solubilize Tissue Wash->Digest Count 7. Scintillation Counting Digest->Count Calculate 8. Calculate Glucose Uptake Count->Calculate

Caption: Workflow for ex vivo skeletal muscle glucose uptake assay.

Adipose Tissue: Lipolysis

NNGHs can influence lipolysis in adipose tissue, the process of breaking down triglycerides into free fatty acids (FFAs) and glycerol.[12]

Protocol: Ex Vivo Adipose Tissue Lipolysis Assay

This protocol measures the rate of lipolysis by quantifying the release of glycerol from adipose tissue explants. Glycerol is measured because, unlike FFAs, it is not readily re-esterified by adipocytes.[12][13]

Materials:

  • Adipose tissue (e.g., epididymal white adipose tissue from mice)

  • Phenol red-free DMEM with 2% fatty acid-free BSA

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

  • This compound compounds

  • Glycerol Assay Kit (colorimetric or fluorometric)

Procedure:

  • Tissue Preparation: Dissect adipose tissue, rinse in saline, and mince into small fragments (20-30 mg).

  • Incubation: Place tissue fragments in DMEM/BSA in a multi-well plate.

  • Stimulation: Add isoproterenol to stimulate lipolysis, with or without different concentrations of this compound. Include a basal (unstimulated) control.

  • Assay: Incubate for 1-3 hours at 37°C.

  • Sample Collection: At the end of the incubation, collect the media (supernatant).

  • Glycerol Measurement: Measure the glycerol concentration in the media using a commercial glycerol assay kit.

  • Normalization: Normalize glycerol release to the weight of the tissue explant.

Data Presentation
Treatment GroupIsoproterenol (µM)This compound Conc. (nM)Glycerol Release (µmol/g/hr)
Basal000.5 ± 0.1
Stimulated105.0 ± 0.4
This compound A11003.8 ± 0.3
This compound B11003.5 ± 0.3

Note: Data are representative examples. NNGHs may inhibit stimulated lipolysis.

Liver: Hepatic Glucose Production (HGP)

GLP-1R agonists are known to suppress hepatic glucose production, primarily by inhibiting glucagon secretion.[4]

Protocol: In Vivo Hepatic Glucose Production

This protocol uses stable isotope tracers to measure HGP in vivo.[14][15]

Materials:

  • Surgically catheterized animal models (e.g., rats or mice)

  • Stable isotope tracer (e.g., [6,6-²H₂]glucose)

  • This compound compound

  • LC-MS/MS for isotope enrichment analysis

Procedure:

  • Animal Preparation: Use conscious, unrestrained animals with indwelling catheters for infusion and sampling.

  • Fasting: Fast animals overnight to achieve a basal state.

  • Tracer Infusion: Begin a continuous intravenous infusion of [6,6-²H₂]glucose to achieve isotopic steady-state.

  • Basal Sampling: After a 90-120 minute equilibration period, collect baseline blood samples.

  • This compound Administration: Administer the this compound compound (e.g., via subcutaneous injection or intravenous infusion).

  • Post-Dose Sampling: Collect blood samples at multiple time points after this compound administration.

  • Sample Analysis: Process plasma samples to measure glucose concentration and the isotopic enrichment of glucose using LC-MS/MS.

  • Calculation: Calculate the rate of appearance (Ra) of glucose using Steele's non-steady-state equations. In the basal state, HGP is equal to the glucose Ra.[14]

Experimental Workflow: In Vivo HGP Measurement

HGP_Workflow A 1. Use Catheterized, Fasted Animal B 2. Start Continuous Infusion of [6,6-²H₂]glucose A->B C 3. Equilibration Period (90-120 min) B->C D 4. Collect Basal Blood Samples C->D E 5. Administer this compound D->E F 6. Collect Post-NNGH Blood Samples E->F G 7. Analyze Plasma for Glucose & Isotope Enrichment F->G H 8. Calculate HGP using Steele's Equations G->H

Caption: Workflow for in vivo measurement of hepatic glucose production.

Central Nervous System: Appetite Regulation

NNGHs cross the blood-brain barrier and act on hypothalamic neurons to suppress appetite and reduce food intake.[16][17]

Protocol: In Vivo Food Intake and Body Weight Assessment

This is a fundamental in vivo assay to determine the central efficacy of NNGHs.[1]

Materials:

  • Animal models (e.g., diet-induced obese mice)

  • Metabolic cages with automated food intake monitoring

  • This compound compounds

  • Precision balance

Procedure:

  • Acclimatization: Acclimate animals to individual housing in metabolic cages.

  • Baseline Measurement: Measure baseline food intake and body weight for several days to establish a stable baseline.

  • This compound Administration: Administer the this compound or vehicle control (e.g., daily subcutaneous injections).

  • Monitoring: Continuously monitor food intake (e.g., over 24 hours) and measure body weight daily.

  • Data Analysis: Calculate the change in cumulative food intake and the percentage change in body weight from baseline compared to the vehicle-treated group.

Data Presentation
Treatment GroupDose (nmol/kg)Cumulative 24h Food Intake (g)Body Weight Change (%)
Vehicle-5.2 ± 0.4+0.5 ± 0.2
Semaglutide143.1 ± 0.3-5.2 ± 0.8
This compound A62.9 ± 0.3-6.1 ± 0.9

Note: Data are representative examples based on comparative studies.[1]

General Cellular Assays

These in vitro assays are crucial for determining the potency and mechanism of action of NNGHs at the cellular level.

Protocol: cAMP Accumulation Assay

This assay quantifies the production of cAMP, the primary second messenger of GLP-1R activation.[18][19]

Materials:

  • Cells stably expressing the human GLP-1R (e.g., HEK293 or CHO-K1 cells)

  • Assay buffer with a phosphodiesterase inhibitor (e.g., IBMX)

  • This compound compounds

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Cell Seeding: Seed GLP-1R expressing cells into a 96- or 384-well plate and grow to confluency.

  • Stimulation: Replace the culture medium with assay buffer containing various concentrations of the this compound.

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions.

  • cAMP Detection: Measure the intracellular cAMP concentration.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.

Data Presentation
CompoundEC₅₀ for cAMP Accumulation (pM)
Semaglutide35.1 ± 5.2
This compound A (GL0034)10.5 ± 2.1

Note: Data are representative examples from published studies.[1]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered when using MNNG in culture media.

Troubleshooting Guide

Issue: I observed a precipitate in my culture medium after adding MNNG.

This is a common issue that can arise from the physicochemical properties of MNNG and its interaction with culture media components. Follow this step-by-step guide to identify and resolve the problem.

Step 1: Review Your MNNG Stock Solution Preparation and Storage

An improperly prepared or stored stock solution is a frequent source of precipitation.

  • Question: How did you prepare your MNNG stock solution?

    • Recommended Protocol: MNNG has limited solubility in water but is soluble in organic solvents.[1] Dimethyl sulfoxide (DMSO) is a commonly used solvent.[2][3] It is crucial to use anhydrous, high-purity DMSO as moisture can reduce solubility and promote degradation.[3]

  • Question: What was the concentration of your stock solution?

    • Recommendation: High concentrations of MNNG in the stock solution can lead to precipitation upon dilution into the aqueous environment of the culture medium. Refer to the solubility data in Table 1.

  • Question: How did you store your MNNG powder and stock solution?

    • Best Practice: MNNG is sensitive to light and moisture.[4][5] It should be stored as a powder at -20°C in a tightly sealed container.[5] MNNG solutions are unstable and should be prepared fresh for each experiment.[2][3] If short-term storage is necessary, store in small aliquots at -20°C and protect from light to minimize freeze-thaw cycles.[6]

Step 2: Examine the Method of Adding MNNG to the Culture Medium

The way MNNG is introduced into the culture medium can significantly impact its solubility.

  • Question: At what temperature was the culture medium when you added the MNNG stock solution?

    • Recommendation: Adding a cold stock solution to a warm medium can cause a temperature shift, leading to the precipitation of media components.[6][7] Allow both the MNNG stock solution and the culture medium to equilibrate to room temperature before mixing.

  • Question: How did you mix the MNNG stock solution with the medium?

    • Recommendation: Avoid adding the MNNG stock solution directly to the full volume of the medium in the culture vessel. A better approach is to pre-dilute the MNNG stock in a small volume of medium and then add this intermediate dilution to the final culture volume with gentle swirling. This gradual dilution helps to prevent localized high concentrations that can trigger precipitation.

Step 3: Evaluate the Culture Medium Composition and Conditions

The composition and pH of your culture medium can influence MNNG stability and solubility.

  • Question: What is the pH of your culture medium?

    • Background: MNNG stability is pH-dependent. It is more stable in acidic conditions and degrades in basic aqueous solutions.[4][8] The pH of standard culture media (typically 7.2-7.4) can contribute to the gradual degradation of MNNG, which may result in insoluble byproducts.

  • Question: Does your medium contain high concentrations of salts or other components that could interact with MNNG?

    • Consideration: High concentrations of salts and other components in the culture medium can reduce the solubility of MNNG.[6] Some media components might react with MNNG or its degradation products. For instance, sulfhydryl compounds like glutathione can interact with MNNG.[9]

Below is a troubleshooting workflow to help diagnose the cause of precipitation.

MNNG_Troubleshooting start Precipitation Observed in Culture Medium stock_prep Review MNNG Stock Solution Preparation and Storage start->stock_prep add_method Examine Method of Adding MNNG to Medium start->add_method medium_cond Evaluate Culture Medium Composition and Conditions start->medium_cond improper_stock Improper Stock Preparation or Storage stock_prep->improper_stock improper_add Incorrect Addition Method add_method->improper_add medium_issue Medium Incompatibility medium_cond->medium_issue solution1 Prepare Fresh Stock Solution with Anhydrous DMSO. Store Properly. improper_stock->solution1 solution2 Equilibrate Temperatures. Use Stepwise Dilution. improper_add->solution2 solution3 Test Different Media Formulations. Check pH. medium_issue->solution3

Troubleshooting workflow for MNNG precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for MNNG?

A1: Anhydrous DMSO is the recommended solvent for preparing MNNG stock solutions due to MNNG's limited aqueous solubility and violent reaction with water.[1][3][4]

Q2: How should I store my MNNG?

A2: MNNG powder should be stored at -20°C, protected from light and moisture.[5] MNNG solutions are unstable and should be prepared fresh before use.[2][3]

Q3: Can I autoclave my medium after adding MNNG?

A3: No. MNNG is heat-labile and will degrade upon autoclaving. MNNG should be added to the sterile medium after it has cooled to room temperature.

Q4: Why did my medium turn a different color after adding MNNG?

A4: MNNG is a yellow crystalline solid.[1][4] The addition of MNNG to the medium can impart a yellowish color. Also, MNNG is light-sensitive and can change to orange and green upon degradation.[4]

Q5: What are the degradation products of MNNG?

A5: MNNG degradation is pH-dependent. In acidic solutions, it can release nitrous acid.[8] In basic aqueous solutions, it can produce diazomethane.[8] Prolonged or improper storage can lead to degradation products such as N-methyl-N'-nitroguanidine and others.[4]

Data Presentation

Table 1: MNNG Solubility

SolventSolubilityReference
WaterLimited / Reacts violently[1][4][8]
DMSO29 mg/mL (197.15 mM)[3]
EthanolInsoluble[3]
Polar Organic SolventsSoluble (often with decomposition)[4]

Table 2: MNNG Stability in Aqueous Solutions

pHTemperatureHalf-lifeReference
7.037°C~170 hours[4]
8.0Room Temp~200 hours[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM MNNG Stock Solution in DMSO

Materials:

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) powder (CAS 70-25-7)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, light-protecting microcentrifuge tubes

Procedure:

  • Allow the MNNG powder vial and anhydrous DMSO to come to room temperature.

  • In a chemical fume hood, weigh out the required amount of MNNG powder. The molecular weight of MNNG is 147.09 g/mol . For 1 mL of a 10 mM stock solution, you will need 1.47 mg of MNNG.

  • Add the appropriate volume of anhydrous DMSO to the MNNG powder.

  • Vortex gently until the MNNG is completely dissolved.

  • Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Addition of MNNG to Culture Medium

Materials:

  • Prepared MNNG stock solution (from Protocol 1)

  • Pre-warmed complete culture medium

  • Sterile serological pipettes and tubes

Procedure:

  • Thaw a single-use aliquot of the MNNG stock solution at room temperature, protected from light.

  • In a sterile biosafety cabinet, perform a serial dilution of the MNNG stock solution in pre-warmed complete culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium: a. Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed medium to make a 100 µM intermediate solution. b. Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium in your culture vessel.

  • Gently swirl the culture vessel to ensure even distribution of MNNG in the medium.

  • Proceed with your experiment immediately.

Signaling Pathways and Workflows

MNNG is a potent alkylating agent that can induce a variety of cellular responses through the activation of multiple signaling pathways.

MNNG_Signaling MNNG MNNG DNA_Damage DNA Alkylation (O6-methylguanine) MNNG->DNA_Damage ROS Increased ROS MNNG->ROS EGFR EGFR Clustering MNNG->EGFR Ras_MAPK Ras-MAPK Pathway DNA_Damage->Ras_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway DNA_Damage->PI3K_AKT NFkB NF-κB Pathway ROS->NFkB Inflammasome NLRP3 Inflammasome Activation ROS->Inflammasome EGFR->Ras_MAPK Proliferation Cell Proliferation Ras_MAPK->Proliferation Apoptosis Apoptosis Modulation PI3K_AKT->Apoptosis PI3K_AKT->Proliferation Inflammation Inflammation NFkB->Inflammation Inflammasome->Inflammation

References

Technical Support Center: Minimizing Variability in NNGH Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with NNGH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize variability and ensure the reproducibility of your experimental results.

Troubleshooting Guides

Issue: High Variability in Cell-Based Assays

Symptoms:

  • Inconsistent results between replicate wells, plates, or experiments.

  • Poor Z'-factor in high-throughput screening (HTS) assays.

  • Difficulty reproducing results from previous experiments or other labs.

Possible Causes & Solutions:

Cause Solution
Cell Culture Inconsistency Maintain a consistent cell passage number and avoid using cells that have been in culture for too long, as this can lead to phenotypic drift.[1] Implement and adhere to strict Standard Operating Procedures (SOPs) for cell culture, including media preparation, passaging schedules, and cell density.[1] Use cryopreserved cell stocks to start new cultures for each experiment, ensuring a consistent starting population.[1]
Reagent Instability/Variability Use high-quality reagents from reliable suppliers to ensure consistency between lots.[2][3] Aliquot reagents to avoid repeated freeze-thaw cycles that can degrade sensitive components.[4] Prepare fresh working solutions of this compound and other critical reagents for each experiment.
Inconsistent Plating Ensure uniform cell seeding density across all wells by thoroughly resuspending cells before plating. Use automated cell counters for accurate cell quantification.
Edge Effects Minimize "edge effects" in microplates by not using the outer wells for experimental samples or by filling them with a buffer or media to create a more uniform environment.
Pipetting Errors Calibrate and regularly maintain pipettes to ensure accurate and precise liquid handling.[5][6] Use reverse pipetting for viscous solutions and ensure consistent technique among all users. Automation can significantly reduce human handling and pipetting errors.[7][8][9]
Incubation Conditions Ensure uniform temperature and CO2 levels in the incubator. Avoid frequent opening of the incubator door, which can cause fluctuations in the internal environment.
Issue: Inconsistent Results in Animal Studies

Symptoms:

  • High variability in physiological or behavioral readouts between animals in the same treatment group.

  • Difficulty in reproducing in vivo efficacy or toxicity results.

Possible Causes & Solutions:

Cause Solution
Biological Variability Use animals of the same age, sex, and genetic background.[10] Acclimate animals to the facility and handling procedures before starting the experiment to reduce stress-induced variability.[10]
Dosing Inaccuracy Ensure accurate calculation of this compound dosage based on individual animal body weight. Use calibrated equipment for dose preparation and administration.
Environmental Factors Maintain consistent housing conditions, including temperature, humidity, light-dark cycles, and diet.
Experimenter-Induced Variability Standardize all experimental procedures, including animal handling, injection techniques, and data collection methods.[10] Blinding the experimenters to the treatment groups can help to reduce unconscious bias.
Issue: Poor Reproducibility of Biochemical Assays

Symptoms:

  • Inconsistent enzyme kinetics, binding affinities, or other biochemical parameters.

  • High background noise or low signal-to-noise ratio.

Possible Causes & Solutions:

Cause Solution
Reagent Quality and Preparation Use high-purity this compound and other reagents. Validate the quality and concentration of all stock solutions. Ensure consistent buffer preparation, including pH and ionic strength.
Assay Conditions Precisely control temperature and incubation times. Ensure thorough mixing of reagents.
Instrument Performance Regularly calibrate and maintain all instruments, such as spectrophotometers, fluorometers, and liquid handlers, according to the manufacturer's recommendations.[5][6][11]
Data Analysis Use a consistent and appropriate method for data analysis. Clearly define criteria for outlier removal.

Frequently Asked Questions (FAQs)

Q1: What is the most significant source of variability in experiments with this compound?

A1: The most significant source of variability often depends on the specific experimental system. However, in many biological experiments, the primary contributors are inconsistencies in cell culture and reagent handling.[1][3] For in vivo studies, inherent biological differences between animals and variations in experimental procedures are major factors.[10]

Q2: How can I ensure the stability and consistency of my this compound stock solution?

A2: To ensure the stability and consistency of your this compound stock solution, it is recommended to:

  • Dissolve this compound in a suitable, high-purity solvent at a known concentration.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at the recommended temperature and protect them from light if the compound is light-sensitive.

  • Periodically check the purity and concentration of the stock solution, especially for long-term studies.

Q3: How often should I calibrate my laboratory equipment?

A3: The frequency of calibration depends on the instrument, its usage, and manufacturer recommendations.[6][11] Critical instruments like pipettes, balances, and plate readers should be on a regular calibration schedule, typically annually or semi-annually.[6][12] It's also good practice to perform a quick performance check before each experiment.[10]

Q4: What are Standard Operating Procedures (SOPs), and why are they important?

A4: Standard Operating Procedures (SOPs) are detailed, written instructions that describe how to perform a specific task or experiment in a consistent manner.[13][14][15] They are crucial for minimizing variability because they ensure that all researchers perform procedures identically, reducing human error and increasing the reproducibility of results.[13][16]

Q5: How can experimental design help in minimizing variability?

A5: A well-thought-out experimental design is fundamental to controlling variability. Key principles include:

  • Randomization: Randomly assigning experimental units (e.g., cell culture plates, animals) to different treatment groups helps to prevent systematic bias.[17][18]

  • Blocking: Grouping experimental units into "blocks" where variability within a block is less than the variability between blocks can help to account for known sources of variation, such as performing the experiment on different days.[17][19]

  • Replication: Repeating the experiment or having multiple independent samples within each group allows for the estimation of experimental error and increases the confidence in the results.[17]

Experimental Protocols

Protocol: Standardized Cell-Based Viability Assay with this compound
  • Cell Culture:

    • Thaw a cryopreserved vial of cells and culture in the recommended medium.

    • Do not exceed a predetermined passage number (e.g., 10 passages).

    • Harvest cells during the logarithmic growth phase.

  • Cell Plating:

    • Count cells using an automated cell counter.

    • Resuspend cells to the desired final concentration in the assay medium.

    • Plate the cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the assay medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and typically below 0.5%.

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Include vehicle control (medium with DMSO) and untreated control wells.

  • Viability Assessment (e.g., using a resazurin-based reagent):

    • After the desired incubation period with this compound (e.g., 48 hours), add the viability reagent to each well.

    • Incubate for the recommended time (e.g., 2-4 hours).

    • Read the fluorescence or absorbance using a calibrated plate reader.

  • Data Analysis:

    • Subtract the background signal (from wells with medium only).

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Cell Culture (Standardized Passaging) plating Cell Plating (Automated Counting) cell_prep->plating nngh_prep This compound Stock (Aliquoted) treatment This compound Treatment (Serial Dilution) nngh_prep->treatment plating->treatment incubation Incubation (Controlled Environment) treatment->incubation readout Assay Readout (Calibrated Instrument) incubation->readout data_norm Data Normalization (vs. Control) readout->data_norm curve_fit Dose-Response Curve (IC50 Calculation) data_norm->curve_fit

Caption: Workflow for a standardized this compound cell-based assay.

troubleshooting_variability cluster_sources Potential Sources of Variability cluster_actions Corrective Actions start High Experimental Variability Observed reagents Reagents & Preparation start->reagents protocol Experimental Protocol start->protocol equipment Equipment & Instruments start->equipment biological Biological System start->biological check_reagents Verify Reagent Quality & Preparation reagents->check_reagents review_sop Review & Adhere to SOPs protocol->review_sop calibrate Calibrate & Maintain Equipment equipment->calibrate standardize_bio Standardize Biological Materials & Conditions biological->standardize_bio end Variability Minimized check_reagents->end Re-run Experiment review_sop->end Re-run Experiment calibrate->end Re-run Experiment standardize_bio->end Re-run Experiment

Caption: Troubleshooting flowchart for identifying sources of variability.

References

NNGH inhibitor degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the NNGH inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary application?

This compound (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) is a cell-permeable, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2] It is widely used in research to study the role of MMPs in various biological processes, including tissue remodeling, wound healing, and inflammatory responses.[2]

2. What is the recommended method for storing this compound?

Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage vary slightly between suppliers, so it is always best to consult the product-specific datasheet. However, general guidelines are provided in the table below.

3. How should I prepare a stock solution of this compound?

This compound is soluble in DMSO up to 100 mM and in ethanol up to 25 mM.[1] To prepare a stock solution, dissolve the solid this compound in the desired solvent to a high concentration (e.g., 10-100 mM in DMSO). It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]

4. My this compound solution appears to have precipitated after being added to my cell culture medium. What should I do?

Precipitation of this compound in aqueous solutions like cell culture media can occur, especially at higher concentrations, because its aqueous solubility is lower than in organic solvents like DMSO. Here are a few troubleshooting steps:

  • Optimize the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally below 0.5%) to minimize solvent toxicity and solubility issues.

  • Prepare fresh working solutions: It is highly recommended to prepare fresh working solutions from your frozen stock for each experiment.[3]

  • Gentle warming and sonication: If precipitation occurs upon dilution, gentle warming or sonication may help to redissolve the inhibitor.[3]

  • Use pre-warmed media: Adding the this compound stock solution to pre-warmed culture media can sometimes prevent precipitation.

5. I am observing a loss of this compound inhibitory activity in my long-term cell culture experiments. What could be the cause?

Loss of activity in long-term experiments can be due to the chemical instability of this compound in aqueous culture media at 37°C. As a hydroxamic acid derivative, this compound can be susceptible to hydrolysis over time. For experiments lasting several days, it is advisable to replenish the inhibitor with each media change to maintain a consistent effective concentration.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibitory Effect in MMP Assays
Potential Cause Troubleshooting Steps
This compound Degradation - Prepare fresh working solutions of this compound for each assay. - Ensure proper storage of stock solutions (see storage table below). - Verify the pH of your assay buffer; extreme pH values can accelerate degradation.
Incorrect Inhibitor Concentration - Recalculate the required inhibitor concentration. - Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay conditions.
Enzyme Inactivity - Check the activity of your MMP enzyme using a positive control substrate and no inhibitor. - Ensure the enzyme has been stored and handled correctly.
Assay Conditions - Verify that the assay buffer composition (e.g., presence of necessary co-factors like Zn²⁺ and Ca²⁺) is optimal for MMP activity. - Ensure the incubation time and temperature are appropriate for the assay.
Issue 2: this compound-Induced Cytotoxicity in Cell-Based Assays
Potential Cause Troubleshooting Steps
High DMSO Concentration - Keep the final DMSO concentration in the culture medium below 0.5% (v/v). Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity.
High this compound Concentration - Determine the cytotoxic concentration of this compound for your specific cell line using a cell viability assay (e.g., MTT or LDH assay). - Use the lowest effective concentration of this compound that achieves the desired MMP inhibition without significant cytotoxicity.
Off-Target Effects - this compound is a broad-spectrum MMP inhibitor and may affect multiple cellular processes. Consider using a more specific MMP inhibitor if off-target effects are a concern.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Reported Stability Source
Solid Room Temperature≥ 4 yearsSupplier A
-20°C≥ 2 yearsSupplier B
Stock Solution (in DMSO) -80°C6 months[3]
-20°C1 month[3]

Note: Stability can vary between suppliers. Always refer to the product-specific datasheet for the most accurate information.

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound under different conditions (e.g., pH, temperature).

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Buffers of various pH (e.g., phosphate buffer for pH 7, citrate buffer for acidic pH, borate buffer for alkaline pH)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of this compound (e.g., 100 µM) in the different aqueous buffers to be tested.

    • Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each sample and store at -80°C until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).

    • Set the UV detector to monitor at a wavelength where this compound has maximum absorbance (this may need to be determined empirically, but a starting point could be around 230 nm).

    • Inject the samples and a standard solution of freshly prepared this compound.

    • Analyze the chromatograms to determine the peak area of the intact this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

NNGH_Degradation_Pathway This compound This compound (Active Inhibitor) Hydrolysis Hydrolysis (e.g., acidic or basic conditions, enzymatic activity) This compound->Hydrolysis Susceptible to Degradation_Products Degradation Products (Inactive) Hydrolysis->Degradation_Products Leads to

A simplified diagram illustrating the potential degradation of this compound via hydrolysis.

NNGH_Troubleshooting_Workflow Start Inconsistent/No Inhibitory Effect Check_Degradation Check for this compound Degradation Start->Check_Degradation Check_Concentration Verify Inhibitor Concentration Check_Degradation->Check_Concentration No Solution1 Prepare Fresh Solutions, Optimize Storage Check_Degradation->Solution1 Yes Check_Enzyme Assess Enzyme Activity Check_Concentration->Check_Enzyme No Solution2 Perform Dose-Response Experiment Check_Concentration->Solution2 Yes Check_Assay Review Assay Conditions Check_Enzyme->Check_Assay No Solution3 Use Positive Control for Enzyme Check_Enzyme->Solution3 Yes Solution4 Optimize Buffer, Co-factors, etc. Check_Assay->Solution4 Yes End Problem Resolved Solution1->End Solution2->End Solution3->End Solution4->End

References

Technical Support Center: Refining NNGH Dosage for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dosage of N-nitroso-N'-methyl-N-nitroguanidine (NNGH) for specific cell lines. This compound is a broad-spectrum, cell-permeable inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1][2] Dysregulation of MMP activity is implicated in various pathological processes, including tumor invasion and metastasis, making MMP inhibitors like this compound valuable tools in cancer research.

This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the effective use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound primarily functions as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It chelates the zinc ion within the active site of MMPs, which is essential for their catalytic activity.[1] By inhibiting MMPs, this compound can prevent the degradation of the extracellular matrix, thereby potentially inhibiting cell migration, invasion, and angiogenesis. Some studies also suggest that MMP inhibitors can indirectly induce apoptosis by preventing the shedding of Fas Ligand (FasL), a key signaling molecule in programmed cell death.

Q2: What is a good starting concentration for this compound in my cell line?

A2: The optimal concentration of this compound is highly cell line-dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. As a general starting point for a range-finding experiment, you can test a broad range of concentrations, for example, from 0.1 µM to 100 µM.

Q3: My cells are dying even at low concentrations of this compound. What could be the problem?

A3: High cell mortality at low concentrations could be due to several factors:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to MMP inhibition or off-target effects of the compound.

  • Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a non-toxic level (typically below 0.5%).

  • Incorrect dosage calculation: Double-check all calculations for stock solutions and dilutions.

  • Poor cell health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Q4: I am not observing any effect of this compound on my cells. What should I do?

A4: A lack of response could be due to:

  • Cell line resistance: The cell line you are using may not express the specific MMPs that are potently inhibited by this compound, or they may have alternative pathways to compensate for MMP inhibition.

  • Insufficient concentration: The concentrations you have tested may be too low to elicit a response. Try a higher concentration range in your next experiment.

  • Compound degradation: Ensure that your this compound stock solution is stored correctly and has not degraded.

  • Experimental endpoint: The endpoint you are measuring (e.g., proliferation, migration) may not be the most relevant for the effects of this compound in your specific cell model.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Ensure a homogenous cell suspension before and during plating. Calibrate pipettes regularly. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Inconsistent dose-response curve Compound precipitation at high concentrations, or interference with the assay readout.Visually inspect for precipitates. Run a control with the compound in cell-free media to check for direct interaction with assay reagents.
Unexpected cell morphology changes Off-target effects of this compound or cellular stress.Document any morphological changes with microscopy. Consider testing other MMP inhibitors to see if the effect is specific to this compound.
Difficulty in dissolving this compound This compound may have limited solubility in aqueous solutions.Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it in the culture medium to the final desired concentration.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Dosage using MTT Assay

This protocol outlines the steps to determine the IC50 value of this compound in a specific adherent cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software package for non-linear regression analysis (e.g., GraphPad Prism).

Quantitative Data Summary

The following table provides hypothetical IC50 values for this compound in three common cancer cell lines. These values are for illustrative purposes and should be experimentally determined for your specific cell line and experimental conditions.

Cell LineCancer TypeHypothetical this compound IC50 (µM) after 48h
HeLa Cervical Cancer25
A549 Lung Cancer40
MCF-7 Breast Cancer15

Signaling Pathways and Experimental Workflows

MMP Inhibition and Downstream Apoptosis Signaling

This compound, by inhibiting MMPs, can prevent the cleavage of Fas Ligand (FasL) from the cell surface. The membrane-bound FasL can then bind to its receptor, Fas, initiating a signaling cascade that leads to apoptosis.

MMP_Inhibition_Apoptosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FasL_mem Membrane-bound FasL Fas Fas Receptor FasL_mem->Fas Binds sFasL Soluble FasL (Less Active) FasL_mem->sFasL FADD FADD Fas->FADD Recruits MMP MMP MMP->FasL_mem Cleaves Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->MMP Inhibits

MMP inhibition by this compound can promote apoptosis.
Experimental Workflow for Determining Optimal this compound Dosage

The following diagram illustrates a typical workflow for determining the optimal dosage of this compound for a specific cell line.

experimental_workflow start Start cell_culture Cell Culture (Logarithmic Growth Phase) start->cell_culture range_finding Range-Finding Experiment (Broad this compound Concentration Range) cell_culture->range_finding viability_assay1 Cell Viability Assay (e.g., MTT) range_finding->viability_assay1 analyze1 Analyze Data & Estimate IC50 Range viability_assay1->analyze1 dose_response Definitive Dose-Response Experiment (Narrow this compound Concentration Range) analyze1->dose_response viability_assay2 Cell Viability Assay (e.g., MTT) dose_response->viability_assay2 analyze2 Analyze Data & Calculate Precise IC50 viability_assay2->analyze2 end Optimal Dosage Determined analyze2->end

References

Technical Support Center: Nanoparticle-sensitized Nano-Gold Hybridization (NNGH)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nanoparticle-sensitized Nano-Gold Hybridization (NNGH) assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the specificity of their this compound experiments in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low specificity and high background in this compound assays performed in complex biological samples?

A1: Low specificity and high background in this compound assays using complex samples like serum, plasma, or cell lysates typically stem from several factors:

  • Non-specific binding: The primary cause is the non-specific adsorption of gold nanoparticle probes to the substrate or other sample components. In complex matrices, proteins and other biomolecules can adhere to the nanoparticle surface, causing false-positive signals.

  • Protein Corona Formation: When nanoparticles are introduced into biological fluids, proteins rapidly coat their surface, forming a "protein corona."[1] This corona can alter the physicochemical properties of the nanoparticles, mask the targeting ligands (oligonucleotides), and lead to unintended interactions.[2]

  • Matrix Effects: Components of complex samples, such as endogenous enzymes, lipids, and high concentrations of non-target nucleic acids or proteins, can interfere with the hybridization process or the signal generation step.[3]

  • Suboptimal Probe Design: Poorly designed oligonucleotide probes can lead to cross-hybridization with non-target sequences.

  • Inadequate Blocking: Insufficient or ineffective blocking of the nanoparticle surface and the assay substrate can leave reactive sites exposed, promoting non-specific attachment of probes.[4]

  • Sample Preparation Issues: Incomplete removal of cellular debris or interfering substances during sample preparation can contribute to background noise.[3][5]

Q2: How does the "protein corona" affect the specificity of my this compound assay?

A2: The protein corona is a layer of proteins that adsorbs to the surface of nanoparticles in a biological environment.[1] This can significantly impact your assay's specificity in several ways:

  • Steric Hindrance: The protein layer can physically block the oligonucleotide probes on the gold nanoparticle surface, preventing them from hybridizing with the target sequence.

  • Altered Surface Properties: The corona changes the surface charge and hydrophobicity of the nanoparticles, which can lead to non-specific interactions with other sample components or the assay substrate.

  • Loss of Targeting Specificity: The adsorbed proteins can mask the specific recognition elements (your DNA/RNA probes), leading to a decrease in signal from your target and an increase in random background binding.[1]

Q3: What are the key considerations for sample preparation when working with complex biological fluids like blood, serum, or plasma?

A3: Proper sample preparation is critical for achieving high specificity. Key considerations include:

  • Removal of Interfering Substances: It is essential to remove cellular debris, lipids, and excess proteins that can cause non-specific binding and interfere with the assay.[3] Methods like centrifugation and filtration are crucial. For plasma and serum, a centrifugation step of 1,000–2,000 x g for 10 minutes is recommended to remove cells and clots.[6]

  • Nucleic Acid Extraction and Purification: Use a robust nucleic acid extraction method to obtain high-quality target DNA/RNA, free from inhibitors. Magnetic bead-based purification is an effective method for isolating nucleic acids from complex samples.[3]

  • Avoiding Hemolysis: In blood-based assays, hemolysis (rupture of red blood cells) releases hemoglobin, which can interfere with colorimetric detection and increase background.[7] Careful sample collection and handling are necessary to prevent this.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound experiments.

Issue 1: High Background Signal in Negative Controls

High background in your no-target controls is a clear indicator of non-specific binding.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Blocking Optimize the blocking agent and concentration. Common blockers include Bovine Serum Albumin (BSA), casein, and polyethylene glycol (PEG).[4][8]A significant reduction in signal intensity in negative control wells/zones.
Suboptimal Blocking Conditions Increase incubation time and/or temperature for the blocking step to ensure complete surface coverage.More consistent and lower background across replicates.
Non-specific Binding of AuNP Probes Modify the surface chemistry of the gold nanoparticles. PEGylation is a common strategy to reduce non-specific protein adsorption.[2][9]Decreased background signal due to the "stealth" properties of the PEG layer.
Contaminated Reagents Use fresh, filtered buffers and high-quality reagents. Ensure proper storage of all components.Elimination of sporadic high background signals not attributable to other factors.
Issue 2: Low Signal-to-Noise Ratio (SNR)

A low SNR indicates that the specific signal from your target is not sufficiently distinguishable from the background noise.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Hybridization Optimize hybridization buffer conditions (salt concentration, pH, temperature) and incubation time.Increased signal intensity for positive samples without a corresponding increase in background.
Low Probe Density on AuNPs Optimize the oligonucleotide conjugation protocol. Adjust the salt concentration during the "salt-aging" step to improve probe loading.[10][11]A stronger signal from positive samples, indicating more efficient target capture.
Steric Hindrance from Protein Corona Incorporate a PEG backfilling step after probe conjugation to minimize protein adsorption near the probe.[9]Improved target accessibility leading to a higher specific signal.
Matrix Effects Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering substances.A better balance between signal and background, leading to an improved SNR.

Data Presentation: Comparison of Blocking Agents

The choice of blocking agent is critical for minimizing non-specific binding. The following table summarizes the effectiveness of different blocking agents in reducing non-specific binding in a gold nanoparticle-based biosensor for serum samples.[8]

Blocking Agent Concentration Signal from Positive Serum (Impedance Change) Signal from Negative Serum (Impedance Change) Signal-to-Noise Ratio (Positive/Negative)
1% Bovine Serum Albumin (BSA)1% (w/v)~1800 Ω~600 Ω3.0
3% Polyvinylpyrrolidone (PVP)3% (w/v)~1600 Ω~800 Ω2.0
3% Skim Milk3% (w/v)~2000 Ω~500 Ω4.0
1% Polyvinyl Alcohol (PVA)1% (w/v)~1200 Ω~700 Ω1.7

Data adapted from a study on impedance-based biosensors and presented here as a comparative example.[8] As indicated, 3% skim milk provided the highest signal-to-noise ratio in this particular system.

Experimental Protocols

Protocol 1: Gold Nanoparticle (AuNP) Functionalization with Thiolated Oligonucleotides

This protocol describes a standard method for conjugating thiol-modified DNA/RNA probes to gold nanoparticles using a salt-aging procedure.[10][12]

Materials:

  • Gold nanoparticles (AuNPs) in citrate buffer

  • Thiol-modified oligonucleotides

  • Dithiothreitol (DTT)

  • Sodium phosphate buffer

  • Sodium chloride (NaCl) solution

  • Nuclease-free water

Procedure:

  • Oligonucleotide Reduction:

    • Prepare a 0.1 M DTT solution in sodium phosphate buffer.

    • Resuspend the lyophilized thiol-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.

    • Mix the oligonucleotide solution with the DTT solution and incubate at room temperature for 1 hour to reduce the disulfide bonds.

    • Remove DTT using a desalting column.

  • Conjugation:

    • Add the reduced oligonucleotide to the AuNP solution at a specific molar ratio (optimization may be required).

    • Incubate at room temperature for 16-24 hours with gentle mixing.

  • Salt-Aging:

    • Gradually add NaCl solution to the AuNP-oligonucleotide mixture over several hours to a final concentration of 0.1 M. This helps to increase the density of oligonucleotides on the AuNP surface.[10]

    • Allow the mixture to stand for another 24 hours.

  • Washing and Resuspension:

    • Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

    • Remove the supernatant and wash the pellet with a phosphate buffer containing a low concentration of Tween-20.

    • Repeat the washing step twice.

    • Resuspend the final pellet in a suitable storage buffer.

Protocol 2: General Blocking Procedure to Reduce Non-Specific Binding

This protocol outlines a general method for blocking the surfaces of the assay well and the functionalized nanoparticles.

Materials:

  • Blocking buffer (e.g., 1-3% BSA or 3% skim milk in PBS with 0.05% Tween-20)[4][8]

  • Functionalized AuNPs

  • Assay substrate (e.g., microplate)

Procedure:

  • Substrate Blocking:

    • Add the blocking buffer to the wells of the microplate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Nanoparticle Blocking:

    • After the final wash step in the AuNP functionalization protocol, resuspend the nanoparticle pellet in the blocking buffer.

    • Incubate for 30 minutes to 1 hour at room temperature with gentle mixing.[4]

    • Centrifuge to pellet the blocked nanoparticles and remove the excess blocking agent.

    • Resuspend the blocked nanoparticles in the assay buffer for immediate use.

Mandatory Visualizations

TroubleshootingWorkflow cluster_SamplePrep Sample Preparation Issues cluster_Blocking Blocking Issues cluster_Conjugation Conjugation Problems Start High Background or Low Specificity Observed CheckControls Step 1: Verify Negative and Positive Controls Start->CheckControls SamplePrep Step 2: Evaluate Sample Preparation CheckControls->SamplePrep Controls confirm assay issue Blocking Step 3: Optimize Blocking Strategy SamplePrep->Blocking Sample is clean ImprovePurification Action: Improve nucleic acid purification or sample dilution SamplePrep->ImprovePurification Matrix effects suspected Conjugation Step 4: Assess AuNP Probe Conjugation Blocking->Conjugation Blocking is optimized ChangeBlocker Action: Test different blocking agents/concentrations (e.g., BSA, Casein, PEG) Blocking->ChangeBlocker High background persists Hybridization Step 5: Refine Hybridization Conditions Conjugation->Hybridization Conjugation is efficient OptimizeConj Action: Adjust oligo:AuNP ratio and salt concentration Conjugation->OptimizeConj Low signal in positive controls Result Improved Specificity and SNR Hybridization->Result

Caption: A logical workflow for troubleshooting low specificity in this compound assays.

ProteinCoronaEffect AuNP AuNP Protein Serum Protein AuNP->Protein Forms Protein Corona NonSpecific Non-Specific Binding AuNP->NonSpecific Probe Oligo Probe Probe->AuNP Conjugation Target Target Analyte Probe->Target Specific Hybridization Protein->Probe Steric Hindrance BlockedSignal Reduced Signal Protein->BlockedSignal

Caption: The impact of protein corona formation on this compound assay specificity.

References

Validation & Comparative

NNGH: A Comprehensive Guide to its Inhibitory Effects on Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH), a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with other established MMP inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.

Mechanism of Action

This compound is a cell-permeable, broad-spectrum inhibitor of MMPs.[1] Its mechanism of action involves the hydroxamic acid functional group chelating the catalytic zinc ion (Zn2+) in the active site of MMPs. This interaction blocks the enzymatic activity of MMPs, which are key mediators in the breakdown of the extracellular matrix (ECM). The degradation of the ECM is a critical process in various physiological and pathological conditions, including tumor invasion and metastasis.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound against a panel of MMPs has been quantified and compared with other well-known broad-spectrum MMP inhibitors, Batimastat and Marimastat, as well as the endogenous tissue inhibitors of metalloproteinases (TIMPs). The following tables summarize the available inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.

MMPThis compound (Ki in nM)
MMP-89[1]
MMP-92.6[1]
MMP-124.3[1]
MMP-133.1[1]
MMP-2017[1]

Table 1: Inhibitory Profile of this compound against various MMPs.

MMPBatimastat (IC50 in nM)Marimastat (IC50 in nM)
MMP-13[2]5[3][4][5]
MMP-24[2]6[3][4][5]
MMP-320[2]-
MMP-7613[3][4][5]
MMP-94[2]3[3][4][5]
MMP-14-9[3][4][5]

Table 2: Comparative Inhibitory Profiles of Batimastat and Marimastat.

MMPTIMP-1 (Ki in nM)TIMP-2 (Ki in nM)
MMP-10.450.13
MMP-20.60.08
MMP-30.220.36
MMP-9--
MMP-14--

Table 3: Inhibitory Profiles of Endogenous Inhibitors TIMP-1 and TIMP-2. Note: Data for TIMPs may vary depending on the experimental conditions and the specific form of the protein used.

Experimental Protocols

Fluorometric MMP Inhibition Assay

This method is used to determine the inhibitory activity of compounds like this compound by measuring the cleavage of a fluorescently labeled peptide substrate.

Materials:

  • Purified active MMP enzyme

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound and other test inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the MMP enzyme to a working concentration in cold assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the final working concentration in the assay buffer.

    • Prepare serial dilutions of this compound and other inhibitors in the assay buffer.

  • Assay Setup:

    • Add 50 µL of assay buffer to the blank wells.

    • Add 50 µL of the diluted MMP enzyme to the control and inhibitor wells.

    • Add 25 µL of the serially diluted inhibitors to their respective wells.

    • Add 25 µL of assay buffer to the enzyme control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear phase of the fluorescence curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Fluorometric_MMP_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Reagents: - Dilute MMP Enzyme - Dilute Substrate - Serial Dilute Inhibitors A1 Plate Setup: - Blanks - Controls - Inhibitor Samples P1->A1 Dispense A2 Pre-incubation (37°C, 15 min) A1->A2 A3 Add Substrate (Initiate Reaction) A2->A3 A4 Kinetic Reading (Fluorescence) A3->A4 D1 Calculate Reaction Rates A4->D1 Raw Data D2 Determine % Inhibition D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for a fluorometric MMP inhibition assay.

Gelatin Zymography

This technique is used to detect and quantify the activity of gelatinases (e.g., MMP-2 and MMP-9) and the inhibitory effect of compounds like this compound.

Materials:

  • Polyacrylamide gels containing gelatin (0.1%)

  • Cell culture-conditioned media or tissue extracts

  • Non-reducing sample buffer

  • Electrophoresis apparatus

  • Washing buffer (e.g., 2.5% Triton X-100 in water)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation:

    • Collect conditioned media or prepare tissue extracts.

    • Determine the protein concentration of the samples.

    • Mix equal amounts of protein with non-reducing sample buffer.

  • Electrophoresis:

    • Load the samples onto the gelatin-containing polyacrylamide gel.

    • Run the electrophoresis at a constant voltage at 4°C.

  • Enzyme Renaturation and Incubation:

    • Wash the gel with washing buffer to remove SDS and allow the enzymes to renature.

    • Incubate the gel in the incubation buffer at 37°C for 12-48 hours. To test inhibitors, add them to the incubation buffer.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.

  • Data Analysis:

    • Quantify the intensity of the clear bands using densitometry.

    • Compare the band intensities in the presence and absence of inhibitors to determine the inhibitory effect.

Gelatin_Zymography_Workflow cluster_sample Sample Preparation cluster_gel Gel Electrophoresis cluster_activity Enzyme Activity cluster_vis Visualization & Analysis S1 Collect Samples (e.g., Conditioned Media) S2 Mix with Non-reducing Sample Buffer S1->S2 G1 Load Samples onto Gelatin Gel S2->G1 Load G2 Run Electrophoresis (4°C) G1->G2 A1 Wash Gel (Remove SDS) G2->A1 Gel A2 Incubate Gel (with/without Inhibitor) A1->A2 V1 Stain with Coomassie Blue A2->V1 V2 Destain Gel V1->V2 V3 Quantify Bands (Densitometry) V2->V3

Caption: Workflow for gelatin zymography.

Signaling Pathways

MMPs are involved in various signaling pathways that regulate key cellular processes like invasion, migration, and inflammation. This compound, by inhibiting MMPs, can modulate these pathways.

MMP-9 in Cancer Cell Invasion

MMP-9 plays a crucial role in cancer cell invasion by degrading components of the extracellular matrix, which is a physical barrier to cell movement.[6] This degradation facilitates the migration of cancer cells. Furthermore, MMP-9 can cleave various signaling molecules, releasing growth factors and cytokines that further promote tumor progression and metastasis.[6]

Cancer_Invasion_Pathway cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) MMP9 MMP-9 Invasion Cell Invasion & Metastasis MMP9->Invasion Promotes ECM ECM Components (e.g., Collagen) MMP9->ECM Degrades ECM->Invasion Barrier to This compound This compound This compound->MMP9 Inhibits

Caption: Role of MMP-9 in cancer cell invasion and its inhibition by this compound.

MMP-mediated TNF-α Processing

Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that is initially synthesized as a membrane-bound precursor (pro-TNF-α).[7][8] Certain MMPs, such as MMP-3 and MMP-9, can cleave pro-TNF-α to release the soluble, active form of TNF-α, which then mediates inflammatory responses.[9] this compound can inhibit this process, thereby exerting anti-inflammatory effects.[9][10][11]

TNF_alpha_Pathway cluster_membrane Cell Membrane proTNF pro-TNF-α (membrane-bound) sTNF Soluble TNF-α (active) proTNF->sTNF Releases MMPs MMPs (e.g., MMP-3, MMP-9) MMPs->proTNF Cleaves Inflammation Inflammatory Response sTNF->Inflammation Mediates This compound This compound This compound->MMPs Inhibits

Caption: MMP-mediated processing of TNF-α and its inhibition by this compound.

MMP-3 and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. In some cancers, aberrant Wnt signaling promotes tumor progression. MMP-3 has been identified as a transcriptional target of the Wnt/β-catenin pathway. Furthermore, MMP-3 can, in turn, regulate components of this pathway, creating a feedback loop that can enhance cancer cell invasion and epithelial-mesenchymal transition (EMT).

Wnt_Pathway cluster_pathway Wnt/β-catenin Pathway Wnt Wnt Signaling beta_catenin β-catenin (stabilized) Wnt->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes MMP3 MMP-3 Target_Genes->MMP3 Includes MMP3->Wnt Feedback Invasion_EMT Invasion & EMT MMP3->Invasion_EMT Promotes This compound This compound This compound->MMP3 Inhibits

Caption: Involvement of MMP-3 in the Wnt/β-catenin signaling pathway.

References

A Head-to-Head Comparison of NNGH and Batimastat in Cancer Invasion Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer research, particularly in the study of tumor invasion and metastasis, matrix metalloproteinase (MMP) inhibitors have been a significant area of focus. Among these, NNGH and batimastat are two prominent broad-spectrum inhibitors. This guide provides a detailed comparison of their performance, drawing upon available experimental data to assist researchers and drug development professionals in their work.

Mechanism of Action: Common Ground in MMP Inhibition

Both this compound (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) and batimastat (also known as BB-94) are synthetic, broad-spectrum MMP inhibitors.[1][2] Their primary mechanism of action involves the hydroxamic acid group chelating the zinc ion within the active site of MMPs, thereby blocking their enzymatic activity.[3] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM).[4] This degradation is a critical step in cancer cell invasion, metastasis, and angiogenesis.[3][5] By inhibiting MMPs, both this compound and batimastat interfere with these pathological processes.[6][7] Batimastat, the first MMP inhibitor to enter clinical trials, has been shown to have antineoplastic and antiangiogenic activity in various tumor models.[2][8]

Performance Comparison: A Look at the Data

InhibitorTarget MMPIC50 / Ki ValueReference
This compound MMP-3 (Stromelysin-1)Inhibitor[9]
MMP-8 (Collagenase-2)Ki: 9 nM[4]
MMP-9 (Gelatinase-B)Ki: 2.6 nM[4]
MMP-12 (Macrophage elastase)Ki: 4.3 nM[4]
MMP-13 (Collagenase-3)Ki: 3.1 nM[4]
MMP-14 (MT1-MMP)IC50: ~1-1.5 µM[10]
MMP-20 (Enamelysin)Ki: 17 nM[4]
Batimastat MMP-1 (Collagenase-1)IC50: 3 nM[8]
MMP-2 (Gelatinase-A)IC50: 4 nM[8]
MMP-3 (Stromelysin-1)IC50: 20 nM[8]
MMP-7 (Matrilysin)IC50: 6 nM[8]
MMP-9 (Gelatinase-B)IC50: 4 nM[8]

IC50: The half maximal inhibitory concentration. Ki: The inhibition constant.

Based on the available data, both compounds are potent inhibitors of a range of MMPs. Batimastat has been extensively characterized with low nanomolar IC50 values against several key MMPs involved in cancer progression, such as MMP-1, MMP-2, and MMP-9.[8] this compound also demonstrates potent, nanomolar inhibition against several MMPs, with a reported Ki of 2.6 nM for MMP-9.[4]

Experimental Protocols: Modeling Cancer Invasion

A common in vitro method to assess the efficacy of inhibitors like this compound and batimastat is the Matrigel invasion assay, often conducted using a Boyden chamber system.[11][12]

Matrigel Invasion Assay Protocol:

  • Preparation of Inserts: The upper surface of transwell inserts (typically with an 8 µm pore size) is coated with a thin layer of Matrigel, a reconstituted basement membrane matrix.[12][13] The inserts are then incubated to allow the Matrigel to solidify, forming a barrier to cell migration.[13]

  • Cell Seeding: Cancer cells are harvested and resuspended in a serum-free medium. A specific number of cells (e.g., 2.5 x 10^4 to 5 x 10^4) are seeded onto the Matrigel-coated inserts.[13] The test compounds (this compound or batimastat) at various concentrations are added to the upper chamber with the cells.

  • Chemoattraction: The lower chamber of the well is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS), to stimulate cell invasion.[13]

  • Incubation: The plates are incubated for a period of 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores of the insert.[13]

  • Quantification:

    • Non-invading cells on the upper surface of the insert are removed with a cotton swab.[14]

    • The invaded cells on the lower surface are fixed and stained, often with crystal violet or a fluorescent dye like Calcein AM.[14][15]

    • The number of invaded cells is then quantified by imaging several fields of view under a microscope and counting the cells, or by eluting the stain and measuring its absorbance.[15]

The percentage of invasion inhibition is calculated by comparing the number of invaded cells in the presence of the inhibitor to the number in a control (vehicle-treated) group.

Visualizing the Process

To better understand the underlying biology and experimental setup, the following diagrams are provided.

G cluster_cell Cancer Cell cluster_ecm Extracellular Matrix (ECM) cluster_inhibitor Inhibitor Action MT1_MMP MT1-MMP Pro_MMP2 Pro-MMP-2 MT1_MMP->Pro_MMP2 Activates ECM_Protein ECM Proteins (e.g., Collagen) MT1_MMP->ECM_Protein Degrades Active_MMP2 Active MMP-2 Pro_MMP2->Active_MMP2 Active_MMP2->ECM_Protein Degrades Degraded_ECM Degraded ECM ECM_Protein->Degraded_ECM Invasion Invasion Degraded_ECM->Invasion Inhibitor This compound or Batimastat Inhibitor->MT1_MMP Inhibits Inhibitor->Active_MMP2 Inhibits G cluster_prep Preparation cluster_assay Invasion Assay cluster_analysis Analysis p1 Coat Transwell insert with Matrigel p2 Solidify Matrigel (37°C) p1->p2 p3 Harvest and resuspend cancer cells in serum-free medium p2->p3 a1 Seed cells + inhibitor (this compound or Batimastat) in upper chamber p3->a1 a3 Incubate for 24-48 hours (37°C, 5% CO2) a1->a3 a2 Add chemoattractant (e.g., 10% FBS) to lower chamber a2->a3 an1 Remove non-invading cells from top a3->an1 an2 Fix and stain invaded cells on bottom an1->an2 an3 Quantify invaded cells (Microscopy) an2->an3 an4 Calculate % Invasion Inhibition an3->an4

References

A Researcher's Guide to Control Experiments for NNGH Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing N-methyl-N'-nitro-N-nitrosoguanidine (NNGH) in cell culture, rigorous experimental design is paramount to generating reproducible and interpretable data. As a potent alkylating agent, mutagen, and carcinogen, this compound can induce a variety of cellular responses, including DNA damage, cell cycle arrest, and multiple forms of cell death such as apoptosis.[1][2][3][4] Therefore, a comprehensive set of control experiments is essential to distinguish the specific effects of this compound from experimental artifacts. This guide provides a comparative overview of essential control experiments, detailed protocols, and visual workflows to ensure the integrity of your research findings.

Comparison of Essential Control Groups

Proper controls are the cornerstone of any robust cell culture experiment. They provide a baseline for comparison and help to eliminate alternative explanations for the observed results. The following table summarizes the key control groups required for a typical this compound treatment experiment.

Control Group Purpose Typical Readouts Interpretation of Results
Untreated Control To establish the baseline behavior and health of the cells under normal culture conditions.[5][6]Cell viability, proliferation rate, morphology, protein expression.Provides a reference point to which all other conditions are compared.
Vehicle Control To ensure that the solvent used to dissolve this compound (e.g., DMSO) does not have a significant effect on the cells.[5][7]Cell viability, proliferation rate, morphology, specific pathway activation.Results should be comparable to the untreated control. Any significant difference indicates a solvent effect.
Positive Control (for assay validation) A treatment known to induce the expected cellular response (e.g., a known apoptosis inducer if studying cell death).[5][8][9]The specific endpoint of the assay being used (e.g., caspase activation, DNA fragmentation).Confirms that the experimental system and assays are working correctly.
Positive Control (for this compound effect) A well-characterized compound with a similar mechanism of action to this compound (e.g., another DNA alkylating agent like MMS).DNA damage response, cell cycle arrest, cytotoxicity.Helps to contextualize the potency and specific effects of this compound relative to other similar agents.

Key Experimental Protocols

Below are detailed methodologies for the essential control experiments when treating cells with this compound.

Vehicle Control Protocol

Objective: To assess the effect of the solvent used to dissolve this compound on the cell line of interest.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound solvent (e.g., DMSO)

  • Multi-well plates (e.g., 96-well for viability assays)

  • Assay reagents (e.g., MTT, LDH release kit)

Procedure:

  • Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Prepare a stock solution of the vehicle at the same concentration that will be used to deliver this compound to the treated cells.

  • Add the vehicle to the designated "Vehicle Control" wells. The volume added should be identical to the volume of this compound solution added to the experimental wells.[7]

  • Incubate the plate for the same duration as the this compound treatment.

  • At the end of the incubation period, perform the desired assay (e.g., cell viability, cytotoxicity) according to the manufacturer's instructions.

  • Compare the results from the vehicle-treated wells to the untreated control wells.

Positive Control for Cytotoxicity Assay Protocol

Objective: To confirm that the cytotoxicity assay is capable of detecting cell death.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • A known cytotoxic agent (e.g., Staurosporine for apoptosis, or a high concentration of a detergent like Triton X-100 for necrosis)

  • Multi-well plates

  • Cytotoxicity assay kit (e.g., LDH release)

Procedure:

  • Seed cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Treat the cells in the "Positive Control" wells with a concentration of the cytotoxic agent known to induce significant cell death in your cell line.

  • Incubate the plate for a sufficient time to induce cell death.

  • Perform the cytotoxicity assay according to the manufacturer's instructions.

  • The positive control wells should show a high level of cytotoxicity, confirming the assay is functioning correctly.

Visualizing Experimental Design and Cellular Pathways

To further clarify the experimental process and the potential cellular mechanisms affected by this compound, the following diagrams have been generated.

experimental_workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Downstream Analysis cell_seeding Seed Cells in Multi-well Plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation untreated Untreated Control overnight_incubation->untreated Add Treatments vehicle Vehicle Control (e.g., DMSO) overnight_incubation->vehicle Add Treatments This compound This compound Treatment (Dose-Response) overnight_incubation->this compound Add Treatments positive Positive Control (e.g., Staurosporine) overnight_incubation->positive Add Treatments viability Cell Viability Assay (e.g., MTT) untreated->viability Incubate and Analyze cytotoxicity Cytotoxicity Assay (e.g., LDH) untreated->cytotoxicity Incubate and Analyze western_blot Western Blot (e.g., for DNA damage markers) untreated->western_blot Incubate and Analyze flow_cytometry Flow Cytometry (e.g., for cell cycle analysis) untreated->flow_cytometry Incubate and Analyze vehicle->viability Incubate and Analyze vehicle->cytotoxicity Incubate and Analyze vehicle->western_blot Incubate and Analyze vehicle->flow_cytometry Incubate and Analyze This compound->viability Incubate and Analyze This compound->cytotoxicity Incubate and Analyze This compound->western_blot Incubate and Analyze This compound->flow_cytometry Incubate and Analyze positive->viability Incubate and Analyze positive->cytotoxicity Incubate and Analyze positive->western_blot Incubate and Analyze positive->flow_cytometry Incubate and Analyze

An experimental workflow for this compound treatment in cell culture.

apoptosis_pathway cluster_stimulus Stimulus cluster_response Cellular Response This compound This compound Treatment dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A simplified intrinsic apoptosis signaling pathway induced by this compound.

References

NNGH: A Comparative Guide to its Specificity Against Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory specificity of NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) against a panel of Matrix Metalloproteinases (MMPs). Its performance is benchmarked against other well-characterized, broad-spectrum MMP inhibitors, supported by experimental data to inform inhibitor selection for research and therapeutic development.

Inhibitor Specificity Profile: this compound vs. Alternatives

This compound is a cell-permeable, broad-spectrum inhibitor of MMPs.[1] Its hydroxamic acid moiety is crucial for its mechanism of action, binding to the catalytic zinc ion within the active site of MMPs. The specificity and potency of this compound and other common broad-spectrum MMP inhibitors are summarized below. The data is presented as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), with lower values indicating higher potency.

Target MMPThis compound (Kᵢ)Batimastat (BB-94) (IC₅₀)Marimastat (IC₅₀)GM6001 (Ilomastat) (Kᵢ/IC₅₀)
MMP-1 170 nM3 nM[1][2][3]5 nM[4]Kᵢ: 0.4 nM[5][6] / IC₅₀: 1.5 nM[7]
MMP-2 -4 nM[1][2][3]6 nM[4]Kᵢ: 0.5 nM[5][6] / IC₅₀: 1.1 nM[7]
MMP-3 130 nM20 nM[1][2][3]230 nM[8]Kᵢ: 27 nM[5][6] / IC₅₀: 1.9 nM[7]
MMP-7 13,000 nM (13 µM)6 nM[1][2][3]13 nM[4]IC₅₀: 3.7 nM[5]
MMP-8 9 nM10 nM[3]-Kᵢ: 0.1 nM[5][6]
MMP-9 2.6 nM4 nM[1][2][3]3 nM[4]Kᵢ: 0.2 nM[5][6] / IC₅₀: 0.5 nM[7]
MMP-10 100 nM (0.1 µM)---
MMP-12 4.3 nM--Kᵢ: 3.6 nM[5][6]
MMP-13 3.1 nM---
MMP-14 --9 nM[4]Kᵢ: 13.4 nM[5][6]
MMP-20 17 nM---
MMP-26 ---Kᵢ: 0.36 nM[5][6]

Experimental Protocols

The determination of inhibitor potency (Kᵢ and IC₅₀ values) is typically performed using a fluorogenic substrate assay. Below is a detailed methodology for this key experiment.

Fluorogenic MMP Inhibition Assay

This assay quantifies the enzymatic activity of a specific MMP by measuring the cleavage of a synthetic, fluorogenic peptide substrate. The inhibitor's potency is determined by its ability to reduce this activity.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9, etc.)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound and other MMP inhibitors

  • DMSO (for dissolving inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the MMP inhibitor (e.g., 10 mM this compound in DMSO).

    • Create a series of dilutions of the inhibitor in Assay Buffer to achieve a range of desired final concentrations for the assay.

    • Activate the pro-MMP enzyme to its active form according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).

    • Dilute the activated MMP enzyme and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add the diluted inhibitor solutions. Include a "no inhibitor" control (with Assay Buffer and DMSO) and a "no enzyme" blank (with Assay Buffer only).

    • Add the diluted, activated MMP enzyme to all wells except the "no enzyme" blank.

    • Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement of Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths for the specific substrate (e.g., Ex/Em = 325/395 nm).

    • Measure the fluorescence intensity kinetically over a set period (e.g., every 60 seconds for 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear phase of the fluorescence versus time plot.

    • Plot the percentage of MMP inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve. The IC₅₀ is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizations

Experimental Workflow for Assessing MMP Inhibitor Specificity

The following diagram illustrates the general workflow for determining the specificity of an MMP inhibitor like this compound.

experimental_workflow prep_inhibitor Prepare Inhibitor Stock (e.g., this compound in DMSO) serial_dilution Serial Dilution of Inhibitor prep_inhibitor->serial_dilution prep_enzyme Activate pro-MMP Enzyme plate_setup Plate Setup: Inhibitor + Enzyme prep_enzyme->plate_setup prep_substrate Prepare Fluorogenic Substrate reaction_start Initiate Reaction (Add Substrate) prep_substrate->reaction_start serial_dilution->plate_setup incubation Pre-incubation (Inhibitor-Enzyme Binding) plate_setup->incubation incubation->reaction_start kinetic_read Kinetic Fluorescence Reading reaction_start->kinetic_read calc_velocity Calculate Reaction Velocities kinetic_read->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50 signaling_pathway MMP_gene MMP Gene Expression pro_MMP pro-MMP (Inactive) MMP_gene->pro_MMP Transcription & Translation active_MMP Active MMP pro_MMP->active_MMP Activation ECM ECM Components (e.g., Collagen, Gelatin) active_MMP->ECM Degradation degraded_ECM Degraded ECM Fragments ECM->degraded_ECM inhibitor This compound (MMP Inhibitor) inhibitor->active_MMP Inhibition

References

A Comparative Guide to NNGH and Other Commercially Available MMP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid (NNGH), a potent broad-spectrum matrix metalloproteinase (MMP) inhibitor, with other commercially available MMP inhibitors, namely Batimastat, Marimastat, and Doxycycline. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their specific needs.

Introduction to MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM). Dysregulation of MMP activity is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research. This guide focuses on this compound and compares its performance against established, commercially available alternatives.

Mechanism of Action

This compound, Batimastat, and Marimastat are hydroxamate-based inhibitors. Their mechanism of action involves the hydroxamic acid moiety chelating the catalytic zinc ion within the active site of the MMPs, thereby preventing the binding and cleavage of their natural substrates. Doxycycline, a tetracycline antibiotic, also exhibits MMP inhibitory activity, although it is generally less potent and acts through a non-competitive mechanism that may involve binding to a site other than the catalytic zinc.

Comparative Efficacy: A Quantitative Overview

The inhibitory potential of this compound, Batimastat, and Marimastat is summarized in the table below, presenting their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) values against a panel of MMPs. Lower values indicate greater potency. Doxycycline's inhibitory activity is generally in the micromolar range and is therefore presented separately.

Table 1: Inhibitory Activity (Ki/IC50 in nM) of this compound, Batimastat, and Marimastat against Various MMPs

Matrix Metalloproteinase (MMP)This compound (Ki)Batimastat (IC50)Marimastat (IC50)
MMP-1 (Collagenase-1)17035
MMP-2 (Gelatinase-A)-46
MMP-3 (Stromelysin-1)13020230
MMP-7 (Matrilysin)13,000613
MMP-8 (Collagenase-2)9--
MMP-9 (Gelatinase-B)2.643
MMP-10 (Stromelysin-2)100--
MMP-12 (Macrophage Elastase)4.3-5
MMP-13 (Collagenase-3)3.1--
MMP-14 (MT1-MMP)--9
MMP-20 (Enamelysin)17--

Doxycycline: Doxycycline's MMP inhibition is less potent, with reported Ki values in the micromolar range. For instance, the Ki for MMP-8 is approximately 36 µM. Clinical studies have shown that doxycycline can reduce the concentration and activity of certain MMPs, such as MMP-1 and MMP-9, in tissues, but this is likely due to a combination of direct inhibition and effects on MMP expression.[1]

Selectivity, Cytotoxicity, and In Vivo Efficacy

Selectivity: this compound, Batimastat, and Marimastat are all classified as broad-spectrum MMP inhibitors, meaning they inhibit multiple MMPs.[2][3] This lack of selectivity has been a major challenge in the clinical development of MMP inhibitors, as it can lead to off-target effects.[2][4] The most common side effect observed in clinical trials with broad-spectrum MMP inhibitors like Marimastat is musculoskeletal pain and inflammation.[5][6][7] More recent research efforts have focused on developing highly selective MMP inhibitors to minimize these adverse effects.[4][8]

Cytotoxicity: Batimastat has been shown to have cytostatic rather than cytotoxic effects on various cancer cell lines in vitro.[9] In some hematological tumor cell models, Batimastat has been observed to induce apoptosis and cell cycle arrest.[10][11][12] Information on the specific cytotoxicity of this compound is limited in the reviewed literature. Doxycycline can induce cytotoxicity at higher concentrations, but its MMP inhibitory effects are observed at sub-antimicrobial doses.

In Vivo Efficacy:

  • This compound: In a preclinical animal study, repeated administration of this compound was shown to block MMP-3 levels and reduce retinal leukocyte adhesion in mice.[13]

  • Batimastat: Has demonstrated anti-tumor and anti-metastatic activity in various preclinical cancer models, including ovarian and colon carcinoma xenografts.[14][15][16] It has also shown therapeutic potential in a mouse model of Duchenne muscular dystrophy by reducing inflammation and improving muscle function.[17]

  • Marimastat: Preclinical studies showed a reduction in the number and size of metastatic foci in lung and breast cancer models.[9] In a human xenograft model of gastric cancer, Marimastat inhibited tumor growth.[18] However, clinical trials in cancer patients have had mixed results, with some studies showing a modest benefit in progression-free survival but often accompanied by dose-limiting musculoskeletal toxicity.[5][6][7][9]

  • Doxycycline: Has been investigated in clinical trials for its MMP-inhibiting properties in various conditions. In patients with abdominal aortic aneurysms, doxycycline treatment was found to reduce vascular inflammation and the content of certain immune cells in the aortic wall.[19][20] It has also been shown to reduce MMP-1 concentration in atherosclerotic carotid plaques.[1] In a rabbit model of spondylitis tuberculosis, doxycycline treatment significantly improved blood MMP-1 levels and reduced infection.[21]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the comparison of these MMP inhibitors.

MMP Activity Assay (Fluorometric) for IC50 Determination

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-9)

  • MMP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Test inhibitor (this compound, Batimastat, Marimastat, or Doxycycline) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in MMP assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well black microplate, add 50 µL of the diluted inhibitor solutions to respective wells. Include wells with assay buffer and DMSO as controls.

  • Add 25 µL of the recombinant MMP enzyme solution (at a pre-determined optimal concentration) to each well.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic MMP substrate solution to each well.

  • Immediately begin monitoring the increase in fluorescence intensity using a microplate reader (e.g., excitation at 328 nm and emission at 393 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of MMP inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Cell Viability (MTT) Assay for Cytotoxicity Assessment

This protocol outlines a common method to assess the cytotoxicity of MMP inhibitors on a given cell line.

Materials:

  • Adherent cell line (e.g., HT1080 fibrosarcoma cells)

  • Complete cell culture medium

  • Test inhibitor dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in complete cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as controls.

  • Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizing MMP-Regulated Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway influenced by MMPs and a typical experimental workflow for evaluating MMP inhibitors.

MMP_Signaling_Pathway GF Growth Factors (e.g., EGF, FGF) Receptor Cell Surface Receptors GF->Receptor Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->Receptor MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway NFkB_pathway NF-κB Pathway Receptor->NFkB_pathway AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB MMP_gene MMP Gene Transcription AP1->MMP_gene NFkB->MMP_gene Pro_MMP Pro-MMPs MMP_gene->Pro_MMP Active_MMP Active MMPs Pro_MMP->Active_MMP Activation ECM_degradation ECM Degradation Active_MMP->ECM_degradation Cell_migration Cell Migration & Invasion Active_MMP->Cell_migration Angiogenesis Angiogenesis Active_MMP->Angiogenesis Inhibitor MMP Inhibitors (this compound, Batimastat, etc.) Inhibitor->Active_MMP

Caption: Simplified signaling pathway for MMP induction and inhibition.

Experimental_Workflow start Start in_vitro In Vitro Screening start->in_vitro mmp_assay MMP Activity Assay (IC50 Determination) in_vitro->mmp_assay cell_assay Cell-Based Assays (Cytotoxicity, Migration) in_vitro->cell_assay lead_selection Lead Compound Selection mmp_assay->lead_selection cell_assay->lead_selection in_vivo In Vivo Validation lead_selection->in_vivo animal_model Animal Model of Disease (e.g., Cancer, Arthritis) in_vivo->animal_model efficacy_study Efficacy & Toxicity Assessment animal_model->efficacy_study end End efficacy_study->end

Caption: Workflow for evaluating novel MMP inhibitors.

Conclusion

This compound is a potent, broad-spectrum MMP inhibitor with nanomolar efficacy against several key MMPs, comparable to other well-established inhibitors like Batimastat and Marimastat. The primary challenge for these broad-spectrum inhibitors remains their potential for off-target effects, most notably musculoskeletal toxicity, which has hindered their clinical translation. Doxycycline offers a less potent but clinically approved alternative with a different mechanism of action and a more favorable side-effect profile, though its efficacy as a direct MMP inhibitor is modest. The choice of an MMP inhibitor will ultimately depend on the specific research question, the required potency and selectivity, and the experimental model being used. For researchers investigating the roles of specific MMPs, the development and use of more selective inhibitors is a promising avenue to avoid the confounding effects of broad-spectrum inhibition.

References

Unveiling the In Vivo Efficacy of NNGH: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo validation of NNGH's mechanism of action as a broad-spectrum matrix metalloproteinase (MMP) inhibitor. Through a detailed comparison with established MMP inhibitors—Marimastat, Batimastat, and Prinomastat—this document offers an objective analysis of performance backed by experimental data. The information is designed to assist researchers in evaluating this compound for potential therapeutic applications.

Executive Summary

This compound has demonstrated in vivo efficacy in a murine model of endotoxin-induced uveitis by significantly reducing inflammatory cell infiltration, a process heavily reliant on MMP activity. This guide places this finding in the context of other well-characterized broad-spectrum MMP inhibitors, which have been extensively studied in various cancer models. By presenting quantitative data, detailed experimental protocols, and illustrative signaling pathways, this guide serves as a valuable resource for understanding the in vivo validation of MMP inhibition.

Comparative In Vivo Performance

The following tables summarize the quantitative data from in vivo studies of this compound and its alternatives, showcasing their efficacy in relevant disease models.

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Endotoxin-Induced Uveitis

CompoundAnimal ModelKey ParameterDosageResult
This compoundEndotoxin-Induced Uveitis (Mouse)Adherent Retinal LeukocytesNot specified60% reduction compared to vehicle-treated mice[1]
This compoundEndotoxin-Induced Uveitis (Mouse)MMP-3 LevelsNot specifiedBlocked MMP-3 levels[1]

Table 2: In Vivo Efficacy of Alternative MMP Inhibitors in Cancer Models

CompoundAnimal ModelKey ParameterDosageResult
Marimastat Human Gastric Cancer Xenograft (Mouse)Peritoneal Dissemination18 mg/kg/daySuccessfully inhibited the growth of peritoneal dissemination nodules[2][3]
Head and Neck Squamous Cell Carcinoma Xenograft (Mouse)Tumor Growth (with chemoradiation)8.7 mg/kg/dayStatistically significant delayed tumor growth (p=0.0299)[4]
Batimastat Human Colon Carcinoma Metastasis Model (Mouse)Number of Liver Tumors40 mg/kg i.p.Reduced to 35% of vehicle-treated control (P < 0.05)[4]
Human Colon Carcinoma Metastasis Model (Mouse)Cross-sectional Area of Tumors40 mg/kg i.p.Reduced to 43% of vehicle-treated control (P < 0.05)[4]
B16F1 Melanoma Liver Metastases (Mouse)Mean Diameter of Liver Metastases50 mg/kg i.p.23% reduction (54% reduction in tumor volume)[5]
Human Ovarian Carcinoma Xenograft (Mouse)Tumor Growth and Spread (with cisplatin)60 mg/kg i.p. every other dayCompletely prevented growth and spread[6]
Prinomastat Mouse Mammary Tumor Model (with PDT)Tumor ResponseNot specifiedSignificantly improved PDT-mediated tumor response (P = 0.02)[7]
Human Fibrosarcoma Mouse ModelTumor Growth50 mg/kg/day i.p.Good tumor growth inhibition[8]

Table 3: Inhibitory Activity (IC50) of MMP Inhibitors

CompoundMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-9 (nM)MMP-14 (nM)
Marimastat 5[9]6[9]230[10]13[9]3[9]9[9]
Batimastat 3[2][11]4[2][11]20[2][11]6[2][11]4[2][11]-
Prinomastat 79[8]0.05 (Ki)[8]6.3[8]-5.0[8]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the in vivo models discussed.

Protocol 1: Endotoxin-Induced Uveitis (EIU) in Mice (Model for this compound)

This protocol outlines the induction of uveitis in mice to study the effect of MMP inhibitors on retinal inflammation.

  • Animal Model: C3H/HeN mice, known to be responsive to endotoxin, are typically used[3].

  • Induction of Uveitis: A single footpad injection of 200-300 µg of lipopolysaccharide (LPS) from Salmonella typhimurium is administered[3].

  • Treatment: this compound or vehicle is administered to the mice. The specific dosage and timing of administration should be optimized for the study.

  • Evaluation of Leukocyte Adhesion:

    • At 24 hours post-LPS injection, mice are perfused with a fluorescent lectin (e.g., concanavalin A-rhodamine) to label adherent leukocytes in the retinal vasculature[12].

    • Retinas are then flat-mounted and imaged using fluorescence microscopy.

    • The number of adherent leukocytes per retina is quantified.

  • Assessment of MMP-3 Levels: Retinal tissue is collected, and MMP-3 protein levels are measured using techniques such as Western blot or ELISA.

Protocol 2: Ovarian Carcinoma Xenograft Model in Mice (Model for Batimastat)

This protocol describes the establishment of a human ovarian cancer xenograft in mice to assess the efficacy of MMP inhibitors on tumor growth and metastasis.

  • Cell Line: Human ovarian carcinoma cell lines (e.g., HOC22, HOC8) are used[6].

  • Animal Model: Immunocompromised mice (e.g., nude mice) are required to prevent rejection of the human tumor cells.

  • Tumor Inoculation: 1-2 x 10^6 HOC cells are injected intraperitoneally (i.p.) into each mouse[6].

  • Treatment:

    • Treatment can be initiated at different stages of the disease (e.g., early-stage, 3 days post-inoculation; advanced-stage, 7 days post-inoculation)[6].

    • Batimastat is administered i.p. at a specified dose and schedule (e.g., 60 mg/kg every other day)[6].

  • Efficacy Evaluation:

    • Tumor Growth and Spread: Monitor the development of ascites and solid peritoneal tumors. At the end of the study, perform a necropsy to assess the tumor burden in the peritoneal cavity[6].

    • Survival: Monitor the survival of the mice over a prolonged period (e.g., 200 days)[6].

    • Histological Analysis: Tissues from the peritoneal cavity are collected for histological examination to confirm the presence and extent of tumor lesions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for its in vivo validation.

NNGH_Mechanism_of_Action cluster_upstream Inflammatory Stimulus (LPS) cluster_cell Retinal Endothelial Cell cluster_ecm Extracellular Matrix cluster_leukocyte Leukocyte Inflammatory_Stimulus LPS Cell_Surface_Receptor TLR4 Inflammatory_Stimulus->Cell_Surface_Receptor binds Signaling_Cascade Intracellular Signaling (e.g., NF-κB pathway) Cell_Surface_Receptor->Signaling_Cascade activates MMP3_Gene_Expression MMP-3 Gene Transcription & Translation Signaling_Cascade->MMP3_Gene_Expression induces Pro_MMP3 Pro-MMP-3 MMP3_Gene_Expression->Pro_MMP3 produces Active_MMP3 Active MMP-3 Pro_MMP3->Active_MMP3 activated ECM ECM Components (e.g., Collagen, Laminin) Active_MMP3->ECM degrades Degraded_ECM Degraded ECM ECM->Degraded_ECM Leukocyte_Adhesion Leukocyte Adhesion & Extravasation Degraded_ECM->Leukocyte_Adhesion promotes This compound This compound This compound->Active_MMP3 inhibits

Figure 1. this compound inhibits MMP-3, preventing ECM degradation and subsequent leukocyte adhesion.

In_Vivo_Validation_Workflow cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_analysis Data Collection & Analysis cluster_outcome Outcome Induce_Uveitis Induce Endotoxin-Induced Uveitis (EIU) in Mice (LPS injection) Group_this compound Administer this compound Induce_Uveitis->Group_this compound Group_Vehicle Administer Vehicle (Control) Induce_Uveitis->Group_Vehicle Observe_Inflammation Observe Retinal Vasculature (24 hours post-induction) Group_this compound->Observe_Inflammation Group_Vehicle->Observe_Inflammation Quantify_Leukocytes Quantify Adherent Leukocytes (Fluorescence Microscopy) Observe_Inflammation->Quantify_Leukocytes Measure_MMP3 Measure Retinal MMP-3 Levels (Western Blot/ELISA) Observe_Inflammation->Measure_MMP3 Compare_Results Compare this compound vs. Vehicle Quantify_Leukocytes->Compare_Results Measure_MMP3->Compare_Results Validate_Efficacy Validate In Vivo Efficacy of this compound Compare_Results->Validate_Efficacy

Figure 2. Experimental workflow for the in vivo validation of this compound in a mouse model.

Conclusion

The in vivo data presented in this guide provide a strong foundation for the mechanism of action of this compound as an effective MMP inhibitor. The observed reduction in retinal leukocyte adhesion in a relevant disease model, coupled with the blockage of MMP-3, aligns with the established roles of MMPs in inflammation and cell migration. When compared to the broader in vivo data available for Marimastat, Batimastat, and Prinomastat in oncology settings, this compound demonstrates a comparable inhibitory principle, albeit in a different therapeutic area. Further in vivo studies, including dose-response evaluations and testing in a wider range of inflammatory and cancer models, will be crucial in fully elucidating the therapeutic potential of this compound. This guide serves as a critical starting point for researchers and drug development professionals interested in advancing this compound through the preclinical and clinical pipeline.

References

A Comparative Analysis of NNGH and GM6001 Efficacy in Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of matrix metalloproteinase (MMP) inhibitors, selecting the appropriate tool is paramount for experimental success. This guide provides a comprehensive comparison of two widely used broad-spectrum MMP inhibitors: NNGH (N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid) and GM6001 (Ilomastat/Galardin). This analysis is based on their inhibitory profiles, impact on cellular signaling pathways, and practical considerations for experimental design.

Data Presentation: Inhibitory Activity

Both this compound and GM6001 are potent, cell-permeable inhibitors that target the zinc-dependent active site of MMPs through a hydroxamic acid moiety. Their efficacy, however, varies across the MMP family. The following table summarizes their inhibitory constants (Kᵢ or IC₅₀) against a range of MMPs, providing a quantitative basis for comparison. Lower values indicate higher potency.

Matrix Metalloproteinase (MMP)This compound (Kᵢ/IC₅₀, nM)GM6001 (Kᵢ/IC₅₀, nM)
MMP-1 (Collagenase-1)170[1]0.4 - 1.5[2][3]
MMP-2 (Gelatinase-A)-0.5 - 1.1[2][3]
MMP-3 (Stromelysin-1)130[1]1.9 - 27[2][3][4]
MMP-7 (Matrilysin)13000[1]3.7[4]
MMP-8 (Collagenase-2)9[1][5]0.1[4]
MMP-9 (Gelatinase-B)2.6[1][5]0.2 - 0.5[2][3]
MMP-12 (Macrophage Elastase)4.3[1][5]3.6[4]
MMP-13 (Collagenase-3)3.1[1][5]-
MMP-14 (MT1-MMP)-13.4[4]
MMP-20 (Enamelysin)17[1][5]-
MMP-26 (Matrilysin-2)-0.36[4]

Signaling Pathway Inhibition

The broad-spectrum nature of this compound and GM6001 means their application can have widespread effects on cellular signaling cascades where MMPs play a regulatory role.

This compound has been shown to be an inhibitor of stromelysin-1 (MMP-3), which is a direct transcriptional target and a necessary contributor to the Wnt/β-catenin signaling pathway.[3][5] Its inhibition can, therefore, modulate processes governed by this pathway, such as epithelial-mesenchymal transition (EMT).

NNGH_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Beta_catenin β-catenin Frizzled->Beta_catenin Stabilization TCF_LEF TCF/LEF Beta_catenin->TCF_LEF Nuclear Translocation MMP3_gene MMP-3 Gene (Target) TCF_LEF->MMP3_gene Transcription MMP3 MMP-3 (Stromelysin-1) MMP3_gene->MMP3 This compound This compound This compound->MMP3

This compound Inhibition of MMP-3 in the Wnt Signaling Pathway.

GM6001 has been demonstrated to impact G-protein coupled receptor (GPCR)-induced signaling.[2][6] Specifically, it can block the MMP-dependent transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn affects downstream pathways like the ERK signaling cascade.[2][6]

GM6001_Pathway GPCR_Agonist GPCR Agonist (e.g., Bombesin, LPA) GPCR GPCR GPCR_Agonist->GPCR MMPs MMPs GPCR->MMPs Activation Pro_HB_EGF pro-HB-EGF MMPs->Pro_HB_EGF Cleavage HB_EGF HB-EGF Pro_HB_EGF->HB_EGF EGFR EGFR HB_EGF->EGFR Activation ERK ERK Pathway EGFR->ERK GM6001 GM6001 GM6001->MMPs

GM6001 Inhibition of MMP-mediated EGFR Transactivation.

Experimental Protocols

A variety of assays can be employed to determine the efficacy of this compound and GM6001. A common method is the fluorogenic substrate assay, which can be adapted for high-throughput screening.

Generalized Fluorogenic MMP Inhibition Assay Protocol

This protocol outlines the general steps for assessing MMP inhibition using a FRET-based substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measure Measurement & Analysis Reagent_Prep 1. Reagent Preparation - Prepare Assay Buffer - Reconstitute MMP enzyme - Prepare Inhibitor Stocks (this compound/GM6001) - Prepare FRET Substrate Plate_Setup 2. Plate Setup (96-well) - Add Assay Buffer - Add varying concentrations of this compound/GM6001 - Add MMP enzyme to all wells except blank Reagent_Prep->Plate_Setup Incubation 3. Incubation - Incubate plate to allow inhibitor-enzyme binding Plate_Setup->Incubation Reaction_Start 4. Initiate Reaction - Add FRET substrate to all wells Incubation->Reaction_Start Fluorescence_Read 5. Kinetic Measurement - Read fluorescence at appropriate Ex/Em wavelengths over time Reaction_Start->Fluorescence_Read Data_Analysis 6. Data Analysis - Calculate reaction rates - Determine % inhibition and IC₅₀ values Fluorescence_Read->Data_Analysis

Generalized workflow for an MMP inhibition assay.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-3, MMP-9)

  • MMP assay buffer

  • Fluorogenic FRET-based MMP substrate

  • This compound and GM6001 stock solutions (typically in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a dilution series of this compound and GM6001 in assay buffer.

  • Enzyme and Inhibitor Incubation: To the wells of a 96-well plate, add the diluted inhibitors and the MMP enzyme. Include controls for no inhibitor (100% activity) and no enzyme (blank). Incubate at 37°C for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the specific substrate, with readings taken every 1-2 minutes for 30-60 minutes at 37°C.

  • Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve). Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

Both this compound and GM6001 are effective broad-spectrum MMP inhibitors with utility in a wide range of research applications. The choice between them may be guided by the specific MMPs of interest, as their inhibitory profiles differ. GM6001 demonstrates higher potency against several key MMPs, including MMP-1, -2, and -9. Conversely, this compound shows notable potency against MMP-8, -9, -12, and -13. Understanding their differential effects on signaling pathways, such as the Wnt/β-catenin pathway for this compound and EGFR transactivation for GM6001, is crucial for interpreting experimental outcomes. The provided data and protocols serve as a guide for the rational selection and application of these inhibitors in metalloproteinase research.

References

A Head-to-Head Comparison of NNGH and Selective MMP Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of matrix metalloproteinase (MMP) research, the choice between a broad-spectrum inhibitor and a selective one is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed, data-driven comparison of NNGH (N-isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid), a potent broad-spectrum MMP inhibitor, and a representative selective MMP inhibitor, Batimastat (BB-94). This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of MMP inhibitors for their specific research needs.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The inhibitory potency of this compound and Batimastat against a range of MMPs is summarized below. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are compiled from various studies. Direct comparison should be made with caution due to potential variations in experimental conditions.

Target MMPThis compound (Ki, nM)[1]Batimastat (IC50, nM)
MMP-1 (Collagenase-1)1703
MMP-2 (Gelatinase-A)-4
MMP-3 (Stromelysin-1)13020
MMP-7 (Matrilysin)13,0006
MMP-8 (Collagenase-2)9-
MMP-9 (Gelatinase-B)2.64
MMP-12 (Metalloelastase)4.3-
MMP-13 (Collagenase-3)3.1-
MMP-20 (Enamelysin)17-

Key Observations:

  • This compound demonstrates potent, nanomolar inhibition against several MMPs, including MMP-8, -9, -12, -13, and -20, confirming its broad-spectrum activity.[1]

  • Batimastat exhibits high potency against MMP-1, -2, -7, and -9, also showcasing a broad-spectrum profile, though with a different selectivity pattern compared to this compound.

  • The hydroxamic acid moiety in both this compound and Batimastat is a key structural feature responsible for their potent inhibition through chelation of the active site zinc ion in MMPs.[1][2]

Experimental Protocols

Accurate and reproducible assessment of MMP inhibition is crucial. Below are detailed methodologies for two common assays used to characterize MMP inhibitors.

Fluorogenic Substrate Assay for IC50 Determination

This assay provides a continuous and sensitive method for measuring MMP activity and determining inhibitor potency.[3][4]

Principle: The assay utilizes a fluorogenic peptide substrate containing a fluorescence resonance energy transfer (FRET) pair. Cleavage of the substrate by an MMP separates the fluorophore and quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.

Materials:

  • Recombinant human MMP enzyme of interest

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound or selective MMP inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).

  • Inhibitor Preparation: Prepare a series of dilutions of the inhibitor in assay buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Inhibitor dilution (or vehicle control)

    • Activated MMP enzyme

  • Pre-incubation: Incubate the plate at 37°C for 30-60 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 328/420 nm) at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect and characterize the activity of gelatinases, primarily MMP-2 and MMP-9.[5][6]

Principle: Proteins in a sample are separated by SDS-PAGE on a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows the MMPs to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.

Materials:

  • Polyacrylamide gel solution with 0.1% gelatin

  • Samples containing MMPs (e.g., conditioned cell culture media)

  • Non-reducing sample buffer

  • Washing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 2.5% Triton X-100)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis at 4°C.

  • Washing: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow for enzyme renaturation.[7]

  • Incubation: Incubate the gel in incubation buffer overnight at 37°C to allow for gelatin digestion.[6]

  • Staining: Stain the gel with Coomassie Brilliant Blue solution for at least 1 hour.[6]

  • Destaining: Destain the gel until clear bands appear against a blue background.

  • Visualization: Image the gel to visualize the bands of gelatinolytic activity. The molecular weight of the bands can be used to identify pro- and active forms of MMP-2 and MMP-9.

Signaling Pathways and Experimental Workflows

MMPs are implicated in a multitude of signaling pathways that regulate key cellular processes like inflammation, proliferation, and invasion. Understanding how MMP inhibitors modulate these pathways is crucial for interpreting experimental results.

MMPs in Inflammatory and Cancer Signaling

MMPs can influence signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[8][9][10] For instance, some MMPs can be transcriptionally regulated by NF-κB, and their activity can, in turn, influence signaling cascades that lead to the activation of transcription factors like AP-1 and NF-κB.[11][12][13]

MMP_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway AP1 AP-1 MAPK_Pathway->AP1 NFkB NF-κB NFkB_Pathway->NFkB MMP_Gene MMP Gene Expression AP1->MMP_Gene NFkB->MMP_Gene Pro_MMP Pro-MMP MMP_Gene->Pro_MMP Active_MMP Active MMP Pro_MMP->Active_MMP Activation ECM_Degradation ECM Degradation Active_MMP->ECM_Degradation Cellular_Responses Cellular Responses (Invasion, Angiogenesis) ECM_Degradation->Cellular_Responses Inhibitor MMP Inhibitor (this compound / Selective) Inhibitor->Active_MMP

MMP Signaling Pathway in Inflammation and Cancer.

Experimental Workflow for MMP Inhibitor Evaluation

The following diagram illustrates a typical workflow for screening and characterizing MMP inhibitors.

MMP_Inhibitor_Workflow Start Start: Compound Library (this compound or Selective Inhibitors) Primary_Screen Primary Screening: Fluorogenic Substrate Assay Start->Primary_Screen Hit_Identification Hit Identification (IC50 Determination) Primary_Screen->Hit_Identification Secondary_Assay Secondary Assay: Gelatin Zymography (for MMP-2/9) Hit_Identification->Secondary_Assay Selectivity_Profiling Selectivity Profiling (Panel of MMPs) Secondary_Assay->Selectivity_Profiling Cell_Based_Assays Cell-Based Assays (Invasion, Migration) Selectivity_Profiling->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Cell_Based_Assays->In_Vivo_Studies End End: Lead Compound In_Vivo_Studies->End

Experimental Workflow for MMP Inhibitor Evaluation.

Conclusion

The choice between this compound and a selective MMP inhibitor is highly dependent on the research question. This compound, as a broad-spectrum inhibitor, is a valuable tool for investigating the overall role of MMPs in a biological process. However, its lack of specificity can make it difficult to attribute effects to a single MMP. Selective inhibitors like Batimastat, while still inhibiting multiple MMPs, offer a more targeted approach. The development of highly selective inhibitors remains a key goal in the field to dissect the specific functions of individual MMPs in health and disease. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental design.

References

Safety Operating Guide

Navigating the Safe Disposal of NNGH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Safety and Handling Precautions

NNGH is intended for research use only and is not for human or veterinary use.[1][2] Before handling, all personnel should be thoroughly familiar with the compound's properties and potential hazards. Standard laboratory safety protocols should be strictly followed, including the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is essential for its safe handling and disposal. The following table summarizes the key chemical and physical data for this compound.

PropertyValue
CAS Number 161314-17-6
Molecular Formula C13H20N2O5S
Molecular Weight 316.37 g/mol
Purity >98% (HPLC)
Appearance Solid
Storage Room temperature or -20°C

(Data sourced from multiple suppliers and databases)[1][2][3][4][5]

Step-by-Step Disposal Protocol

In the absence of specific disposal instructions for this compound, a conservative approach is to follow the stringent procedures for the disposal of N-nitroso compounds, a class of chemicals often considered potentially carcinogenic.[6][7][8] The following protocol outlines a chemical degradation method designed to neutralize the potentially hazardous components of such molecules. It is imperative that this procedure is conducted by trained personnel in a controlled laboratory setting and in full compliance with institutional, local, state, and federal regulations.

1. Waste Collection:

  • Collect all this compound waste, including the pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should prominently display the chemical name ("this compound Waste"), relevant hazard classifications (e.g., "Toxic," "Caution: Research Chemical"), and the date of accumulation.

2. Chemical Degradation (based on N-nitrosamine protocols): This procedure aims to reduce the N-nitroso group to a less hazardous amine.

  • Preparation of the Reaction Mixture: For every 1 gram of this compound waste, prepare a solution of 10 mL of 2M aqueous sodium hydroxide (NaOH). Carefully add the this compound waste to the alkaline solution and stir until it is dissolved or fully suspended.[7]

  • Degradation Reaction: While continuously stirring the solution, slowly and in small portions, add 1.5 grams of aluminum-nickel (Al-Ni) alloy powder.[7] The addition should be gradual to control the reaction rate and prevent excessive foaming or a rapid increase in temperature.

  • Reaction Time: Continue to stir the mixture at room temperature for a minimum of 24 hours to ensure the complete degradation of the compound.[7]

3. Verification of Degradation (Optional but Recommended):

  • If analytical capabilities such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are available, a sample of the reaction mixture can be analyzed to confirm the absence of the parent this compound compound.[7]

4. Neutralization and Final Disposal:

  • Once the degradation is confirmed or the reaction time is complete, cautiously neutralize the reaction mixture to a pH between 6.0 and 8.0 using a suitable acid, such as hydrochloric acid (HCl).[7]

  • The resulting neutralized solution, which now contains the less hazardous degradation products and inorganic salts, can be disposed of in accordance with local and institutional regulations for aqueous chemical waste.[7]

  • Alternatively, and as a primary recommendation, the collected and sealed hazardous waste container should be handed over to the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal, typically via incineration.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound, incorporating the principles of chemical degradation for N-nitroso compounds.

NNGH_Disposal_Workflow start Start: this compound Waste Generated collect 1. Waste Collection - Segregate this compound waste - Use labeled, leak-proof container start->collect consult_ehs Consult Institutional EHS Policy collect->consult_ehs direct_disposal Direct Disposal via EHS - Seal and label container - Transfer to EHS/licensed contractor consult_ehs->direct_disposal Direct Disposal Mandated chemical_treatment Chemical Degradation Required? consult_ehs->chemical_treatment Policy Allows On-site Treatment stop End: Waste Disposed Safely direct_disposal->stop chemical_treatment->direct_disposal No degradation_protocol 2. Degradation Protocol - Prepare NaOH solution - Add Al-Ni alloy powder - Stir for 24 hours chemical_treatment->degradation_protocol Yes verification 3. Verification (Optional) - Analyze sample via HPLC/GC-MS - Confirm absence of this compound degradation_protocol->verification neutralization 4. Neutralization - Adjust pH to 6.0-8.0 with HCl verification->neutralization final_disposal 5. Final Aqueous Waste Disposal - Dispose according to institutional guidelines neutralization->final_disposal final_disposal->stop

Caption: Disposal workflow for this compound waste.

By adhering to these rigorous safety and disposal protocols, researchers and laboratory professionals can effectively manage this compound waste, ensuring a safe working environment and minimizing environmental impact. Always prioritize the guidance of your institution's EHS department for all hazardous waste disposal.

References

Essential Safety and Disposal Procedures for NNGH

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH PERSONNEL

This document provides critical safety and logistical information for the handling and disposal of N-Nitroso-N'-(4-nitro-2-hydroxyphenyl)guanidine (NNGH), a chemical compound utilized in laboratory research. Strict adherence to these guidelines is mandatory to ensure personal safety and environmental compliance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This information is critical for safe handling and storage.

PropertyValue
Full Chemical Name N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl Hydroxamic Acid
Synonyms MMP-3 Inhibitor II; BML-205, N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid
CAS Number 161314-17-6
Molecular Formula C13H20N2O5S
Molecular Weight 316.37 g/mol
Appearance Solid
Purity ≥98%

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound intended for research use only and must be handled with appropriate caution. While a specific Safety Data Sheet (SDS) was not directly available in the initial search, standard laboratory procedures for handling potentially hazardous chemicals should be strictly followed. The following PPE is mandatory when handling this compound:

PPE CategoryRequired Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or if there is a risk of aerosolization.

Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound in a laboratory setting. The following workflow outlines the necessary steps from preparation to post-handling procedures.

prep Preparation handling Handling this compound prep->handling Proceed when ready post_handling Post-Handling handling->post_handling Experiment complete disposal Waste Disposal post_handling->disposal Decontamination complete

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Preparation:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the specific SDS for this compound provided by the supplier.

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: Ensure a clean and organized workspace. A chemical fume hood is the recommended environment for handling this compound.

Handling this compound:

  • Weighing: If weighing the solid form, do so in a chemical fume hood to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

Post-Handling:

  • Decontamination: Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate solvent and cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan for this compound Waste

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:
  • Solid this compound Waste: Collect any unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weigh boats, must be disposed of as hazardous chemical waste. Place these items in a designated, sealed waste bag or container.

  • Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled container for liquid chemical waste.

Disposal Procedure:
  • Labeling: All waste containers must be clearly labeled with the full chemical name "N-Nitroso-N'-(4-nitro-2-hydroxyphenyl)guanidine" and the appropriate hazard symbols.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, awaiting pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.

By adhering to these procedures, researchers can safely handle this compound and minimize risks to themselves and the environment. Always consult your institution's specific safety protocols and the supplier's Safety Data Sheet for the most comprehensive guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NNGH
Reactant of Route 2
Reactant of Route 2
NNGH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.